Product packaging for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol(Cat. No.:CAS No. 6924-15-8)

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1227008
CAS No.: 6924-15-8
M. Wt: 197.23 g/mol
InChI Key: WIUFFBGZBFVVDL-UHFFFAOYSA-N
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Description

2-amino-1-(3,4-dimethoxyphenyl)ethanol is a dimethoxybenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B1227008 2-Amino-1-(3,4-dimethoxyphenyl)ethanol CAS No. 6924-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFFBGZBFVVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512380
Record name 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-15-8, 15471-89-3
Record name α-(Aminomethyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
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Record name 3,4-DIMETHOXYPHENYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental procedures, and biological mechanisms.

Chemical Identity and Properties

This compound is a dimethoxybenzene compound.[1][2] It is identified by several synonyms and registry numbers, which are crucial for accurate literature and database searches.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[2]
CAS Number 6924-15-8[1][2][3][4]
Molecular Formula C₁₀H₁₅NO₃[2]
Molecular Weight 197.23 g/mol [2][5]
Synonyms 3,4-Dimethoxyphenylethanolamine, α-(Aminomethyl)-3,4-dimethoxybenzenemethanol, DME (psychedelic)[2][3][4]
InChIKey WIUFFBGZBFVVDL-UHFFFAOYSA-N[2][3]

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 76-77 °C[3]
Boiling Point 180-182 °C @ 4 Torr[3]
pKa (Predicted) 11.84 ± 0.35[6]
LogP (Predicted) -0.3[2]
Form Solid[5]
Solubility Slightly soluble in DMSO and Methanol[6]

Synthesis and Experimental Protocols

The synthesis of amino alcohols like this compound often involves the reduction of an intermediate compound. A common and effective method is the reduction of a nitro-alcohol precursor using a hydride-based reducing agent such as sodium borohydride. This approach is widely applicable for producing various substituted phenylethanolamines.

Experimental Protocol: Synthesis via Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

This protocol is adapted from established methods for the synthesis of structurally similar compounds, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.[7]

Objective: To synthesize this compound by reducing the corresponding nitro-alcohol intermediate.

Step 1: Preparation of the Nitro-alcohol Intermediate (Not Detailed) The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is typically synthesized via a Henry reaction (nitroaldol reaction) between 3,4-dimethoxybenzaldehyde and nitromethane.

Step 2: Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

  • Reaction Setup: In a 2L reaction flask, add 500 mL of ethanol.

  • Addition of Reactant: While stirring, add 100.0 g of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the flask.

  • Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Addition of Reducing Agent: Add 54 grams of sodium borohydride (NaBH₄) in batches to control the reaction rate and temperature.

  • Reaction: Maintain the temperature at -10 °C and continue stirring for 2 hours.

  • Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, add 500 mL of water to quench the excess reducing agent.

  • Solvent Removal: Remove the ethanol solvent via vacuum distillation.

  • Isolation: Filter the remaining aqueous mixture to collect the crude product.

  • Drying: Dry the crude product.

  • Purification: Recrystallize the crude solid to obtain the pure this compound.

This procedure typically yields a white solid product with high purity.[7]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 1-(3,4-Dimethoxyphenyl) -2-nitroethanol D Cool to -10 °C A->D B Sodium Borohydride (NaBH4) B->D C Ethanol (Solvent) C->D E Stir for 2 hours D->E Batchwise Addition of NaBH4 F Quench with Water E->F Reaction Completion (HPLC Verified) G Vacuum Distillation F->G H Filter & Dry G->H I Recrystallization H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound and its analogs are known for their interaction with the adrenergic system. Specifically, they can act as selective alpha-adrenergic receptor agonists.[6] The alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are associated with the Gq heterotrimeric G protein.[8]

Mechanism of Action: α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade.[8][9]

  • Receptor Binding: The agonist binds to the α₁-adrenergic receptor on the cell surface.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gq protein.

  • PLC Activation: The activated Gq protein then stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10]

  • PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of PKC and the surge in intracellular calcium lead to various downstream cellular responses, such as smooth muscle contraction.[8]

This pathway is critical in mediating physiological effects like vasoconstriction and cardiac inotropy.[11][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: The α1-adrenergic receptor signaling pathway activated by an agonist.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. All data and protocols should be cross-referenced with internal standard operating procedures and further literature review as required.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The document details the core chemical transformations, provides exemplary experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative. Its structure is analogous to naturally occurring catecholamines and synthetic analogs, making it a key building block in the development of various biologically active compounds. The synthesis of this molecule can be efficiently achieved through a two-step process commencing from readily available starting materials. The most prominent and reliable synthetic route involves an initial carbon-carbon bond formation via the Henry reaction, followed by a reduction of the nitro functional group to the desired primary amine.

Core Synthesis Pathway: Henry Reaction and Subsequent Reduction

The principal pathway for the synthesis of this compound involves two key transformations:

  • Henry (Nitroaldol) Reaction: This reaction facilitates the formation of a carbon-carbon bond between an aldehyde or ketone and a nitroalkane. In this synthesis, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with nitromethane in the presence of a base to yield the intermediate, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. The Henry reaction is a classic and versatile method for the formation of β-nitro alcohols.[1][2]

  • Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to a primary amine to yield the final product. This transformation can be accomplished through various reduction methods, most commonly catalytic hydrogenation or the use of metal hydride reagents such as lithium aluminum hydride (LiAlH₄).[3][4]

The overall synthetic scheme is depicted below:

Synthesis_Pathway 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Henry_Reaction Henry Reaction 3,4-Dimethoxybenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Base Base Base->Henry_Reaction 1-(3,4-Dimethoxyphenyl)-2-nitroethanol 1-(3,4-Dimethoxyphenyl)-2-nitroethanol Henry_Reaction->1-(3,4-Dimethoxyphenyl)-2-nitroethanol Reduction Reduction 1-(3,4-Dimethoxyphenyl)-2-nitroethanol->Reduction This compound This compound Reduction->this compound Reducing_Agent Reducing_Agent Reducing_Agent->Reduction

Core synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound. Yields can vary based on the specific reagents and conditions employed.

StepStarting Material(s)Key ReagentsProductTypical Yield (%)
1. Henry Reaction3,4-Dimethoxybenzaldehyde, NitromethaneBase (e.g., NaOH)1-(3,4-Dimethoxyphenyl)-2-nitroethanol70-90
2. Reduction (Catalytic Hydrogenation)1-(3,4-Dimethoxyphenyl)-2-nitroethanolH₂, Pd/C or Raney NiThis compound80-95
2. Reduction (LiAlH₄)1-(3,4-Dimethoxyphenyl)-2-nitroethanolLiAlH₄This compound70-85

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol via Henry Reaction

This protocol is based on established procedures for the Henry reaction with aromatic aldehydes.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde in methanol.

  • Add an excess of nitromethane to the solution.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide in methanol dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture again in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • Pour the mixture into a beaker of ice water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 1-(3,4-dimethoxyphenyl)-2-nitroethanol can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Synthesis of this compound via Reduction

Two common methods for the reduction of the nitro group are provided below.

Materials:

  • 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

  • Ethanol or Methanol

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Hydrogen Gas

Procedure:

  • In a hydrogenation vessel, dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C or a slurry of Raney Nickel.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or by conversion to its hydrochloride salt.

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care in an inert atmosphere and use appropriate personal protective equipment.

Materials:

  • 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Sodium Sulfate, anhydrous

  • Deionized Water

  • Sodium Hydroxide solution (15%)

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction Setup_Reaction_1 Reaction Setup (Aldehyde, Nitromethane, Solvent) Base_Addition Slow Addition of Base (0-10 °C) Setup_Reaction_1->Base_Addition Stirring_1 Stirring at Room Temperature Base_Addition->Stirring_1 Acidification Acidification and Precipitation Stirring_1->Acidification Filtration_1 Filtration and Washing Acidification->Filtration_1 Purification_1 Recrystallization of Nitroalcohol Filtration_1->Purification_1 Setup_Reaction_2 Reaction Setup (Nitroalcohol, Solvent, Reducing Agent) Purification_1->Setup_Reaction_2 Intermediate Reaction Reduction Reaction (e.g., Hydrogenation or Hydride Reduction) Setup_Reaction_2->Reaction Workup Reaction Quench and Workup Reaction->Workup Purification_2 Purification of Amino Alcohol (e.g., Recrystallization, Chromatography) Workup->Purification_2

General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Henry reaction followed by reduction. The choice of the reduction method can be adapted based on the available laboratory equipment and safety considerations, with catalytic hydrogenation often being the preferred method for its cleaner workup and higher yields. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a significant molecule in medicinal chemistry and drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90d1HAr-H
~6.85dd1HAr-H
~6.80d1HAr-H
~4.60dd1HCH-OH
3.88s3HOCH₃
3.87s3HOCH₃
~2.95dd1HCH₂-NH₂
~2.75dd1HCH₂-NH₂
~2.50br s3HNH₂, OH
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~149.0Ar-C-O
~148.5Ar-C-O
~135.0Ar-C
~118.0Ar-CH
~111.0Ar-CH
~109.0Ar-CH
~74.0CH-OH
55.9OCH₃
55.8OCH₃
~48.0CH₂-NH₂
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3050-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
1600-1450Medium to StrongAromatic C=C stretching
1260-1200StrongAryl-O stretching (asymmetric)
1140-1020StrongAryl-O stretching (symmetric) & C-O stretching
1050-1000MediumC-N stretching
Table 4: Mass Spectrometry Data (Predicted)
  • Ionization Mode: Electrospray Ionization (ESI)

m/zRelative Intensity (%)Assignment
198100[M+H]⁺
18060[M+H - H₂O]⁺
16540[M+H - H₂O - CH₃]⁺
15180[C₉H₁₁O₂]⁺ (benzylic cation)
4430[C₂H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to record the spectrum of the empty accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Infusion and Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a suitable collision energy.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Confirmation Final Structure Confirmation Structure->Final_Confirmation Functional_Groups->Final_Confirmation Mol_Weight->Final_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Structural and Conformational Analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a substituted phenylethanolamine, is a molecule of significant interest in medicinal chemistry and pharmacology due to its structural similarity to known adrenergic receptor agonists. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its mechanism of action, designing derivatives with improved pharmacological profiles, and predicting its interactions with biological targets. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon experimental techniques and computational modeling. While crystallographic data for this specific molecule is not publicly available, this guide will leverage data from closely related structures to infer its key structural parameters.

Structural Analysis

The structural characterization of this compound involves the determination of its atomic connectivity, bond lengths, bond angles, and torsional angles. These parameters are typically determined with high precision using single-crystal X-ray diffraction. In the absence of a specific crystal structure for the title compound, the following tables present expected bond lengths and angles based on crystallographic data of molecules containing the 3,4-dimethoxyphenyl moiety and related amino alcohols.

Tabulated Structural Data

Table 1: Expected Bond Lengths for this compound

BondExpected Length (Å)
C-C (aromatic)1.38 - 1.40
C-O (methoxy)1.36 - 1.38
O-CH3 (methoxy)1.42 - 1.44
C(aromatic)-C(ethanol)1.51 - 1.53
C(ethanol)-O(hydroxyl)1.42 - 1.44
C(ethanol)-C(amino)1.52 - 1.54
C(amino)-N1.47 - 1.49

Table 2: Expected Bond Angles for this compound

AngleExpected Value (°)
C-C-C (aromatic)119 - 121
C-C-O (methoxy)118 - 122
C-O-C (methoxy)117 - 119
C(aromatic)-C(ethanol)-O(hydroxyl)108 - 112
C(aromatic)-C(ethanol)-C(amino)110 - 114
O(hydroxyl)-C(ethanol)-C(amino)107 - 111
C(ethanol)-C(amino)-N108 - 112

Table 3: Key Torsional Angles Defining Conformation

Torsional AngleDescriptionExpected Range (°)
C(aromatic)-C(aromatic)-C(ethanol)-O(hydroxyl)Orientation of the hydroxyl group relative to the aromatic ringVariable
C(aromatic)-C(ethanol)-C(amino)-NOrientation of the amino group relative to the aromatic ringVariable
O(hydroxyl)-C(ethanol)-C(amino)-NGauche/Anti conformation of the ethanolamine side chain~60° (gauche) or ~180° (anti)

Conformational Analysis

The biological activity of flexible molecules like this compound is often dictated by their preferred conformation in solution and at the receptor binding site. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

The key rotatable bonds that determine the overall conformation are:

  • The C(aromatic)-C(ethanol) bond.

  • The C(ethanol)-C(amino) bond.

Rotation around the C(ethanol)-C(amino) bond leads to two primary conformations: gauche and anti. In the gauche conformation, the amino and hydroxyl groups are in proximity, which can be stabilized by an intramolecular hydrogen bond. In the anti conformation, these groups are positioned on opposite sides of the C-C bond. The relative stability of these conformers is influenced by steric hindrance and solvent effects.

Computational Modeling

In the absence of definitive experimental data, computational methods such as molecular mechanics and density functional theory (DFT) are invaluable for predicting the conformational landscape.

G Computational Conformational Analysis Workflow start Initial 3D Structure Generation mm Molecular Mechanics (MM) Conformational Search start->mm dft DFT Optimization of Low-Energy Conformers mm->dft thermo Thermochemical Analysis (Gibbs Free Energy) dft->thermo result Identification of Stable Conformers and Relative Populations thermo->result

Computational workflow for conformational analysis.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the reduction of an appropriate precursor, such as a nitroalkene or a cyanohydrin derived from 3,4-dimethoxybenzaldehyde.

G Illustrative Synthetic Pathway start 3,4-Dimethoxybenzaldehyde nitro 1-(3,4-Dimethoxyphenyl)-2-nitroethanol start->nitro Henry Reaction (e.g., with nitromethane) product This compound nitro->product Reduction (e.g., H2/Pd-C or LiAlH4)

A potential synthetic route to the target molecule.

General Protocol for Reduction of a Nitroalkanol:

  • The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).

  • A reducing agent, such as catalytic hydrogen with a palladium on carbon catalyst or a metal hydride like lithium aluminum hydride, is added under controlled temperature conditions.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography or recrystallization.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and providing insights into the solution-state conformation.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (aromatic)6.8 - 7.0m
H (methine, -CH(OH)-)

Technical Guide: Physical and Chemical Characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS RN: 6924-15-8). The information is presented to support research and development activities involving this compound.

Core Physical Characteristics

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₃[1][2]
Molecular Weight 197.23 g/mol [1][2]
Melting Point 77 °C[3]
Boiling Point 180-182 °C at 4 Torr

Experimental Protocols

Synthesis via Reduction of a Nitro Precursor

General Protocol:

  • Dissolution: The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable alcohol solvent, such as methanol or ethanol.

  • Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the cooled solution (e.g., -10 °C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure.

  • Isolation and Purification: The crude product is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system to yield the final product, this compound.

Logical Workflow for Synthesis:

G start Start: 1-(3,4-dimethoxyphenyl)-2-nitroethanol dissolve Dissolve in Ethanol start->dissolve cool Cool to -10°C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Reaction (2 hours) add_nabh4->react monitor Monitor with HPLC react->monitor quench Quench with Water monitor->quench evaporate Solvent Evaporation quench->evaporate filter Filter Crude Product evaporate->filter recrystallize Recrystallize filter->recrystallize end_product End: this compound recrystallize->end_product

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Phenethylamine derivatives, including those with methoxy substitutions on the phenyl ring, are known to interact with various receptors in the central nervous system. While specific data for this compound is limited in the provided results, related compounds are known to exhibit affinity for adrenergic receptors. The biological activity of such compounds is highly dependent on their substitution pattern.

Potential Signaling Pathway Involvement:

Given its structural similarity to other sympathomimetic amines, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), such as adrenoceptors. Activation of these receptors can initiate a cascade of intracellular signaling events.

G ligand 2-Amino-1-(3,4-dimethoxy- phenylethanol) receptor Adrenergic Receptor (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Hypothetical signaling pathway for a phenethylamine derivative.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on general knowledge of similar compounds and may require optimization and verification for this specific molecule.

References

Technical Guide: Solubility of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a standardized experimental protocol for its determination. The presented methodologies are grounded in established principles of physical chemistry and are intended to provide a robust framework for researchers generating such data. This guide includes a generalized experimental workflow for solubility determination via the gravimetric method and a conceptual diagram illustrating the principles of solvent-solute interactions.

Introduction

This compound is a primary amine and an alcohol, possessing both a basic nitrogen atom and a hydroxyl group. The presence of polar functional groups, in addition to the aromatic ring with two methoxy groups, suggests a nuanced solubility profile. The general principle of "like dissolves like" governs the solubility of organic compounds[1]. This principle posits that substances with similar polarities are more likely to be soluble in one another. Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones.

Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Molar Solubility (mol/L)
Methanol32.7Data not availableData not available
Ethanol24.5Data not availableData not available
Isopropanol19.9Data not availableData not available
Acetone20.7Data not availableData not available
Ethyl Acetate6.0Data not availableData not available
Dichloromethane9.1Data not availableData not available
Toluene2.4Data not availableData not available
Hexane1.9Data not availableData not available

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the direct measurement of the solute's mass in a saturated solution[2][3].

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2 mL) of the supernatant into a glass syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). The oven should be in a well-ventilated fume hood.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is achieved.

3.3. Data Analysis

  • Calculate the mass of the solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

  • The solubility can then be expressed in g/L or other appropriate units.

  • The molar solubility can be calculated using the molecular weight of this compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Settling of Excess Solid B->C D Withdrawal & Filtration of Supernatant C->D E Weighing of Filtered Solution D->E F Solvent Evaporation E->F G Weighing of Dried Solute F->G H Calculation of Solubility G->H

Workflow for Gravimetric Solubility Determination.

4.2. Conceptual Diagram of Solubility

This diagram illustrates the "like dissolves like" principle, a fundamental concept in predicting solubility.

G Conceptual Diagram of 'Like Dissolves Like' cluster_0 High Solubility cluster_1 Low Solubility Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent Strong Interactions Nonpolar Solute Nonpolar Solute Nonpolar Solvent Nonpolar Solvent Nonpolar Solute->Nonpolar Solvent Strong Interactions Polar Solute_2 Polar Solute Nonpolar Solvent_2 Nonpolar Solvent Polar Solute_2->Nonpolar Solvent_2 Weak Interactions Nonpolar Solute_2 Nonpolar Solute Polar Solvent_2 Polar Solvent Nonpolar Solute_2->Polar Solvent_2 Weak Interactions

Illustration of Solvent-Solute Interactions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the gravimetric method offers a reliable approach to obtaining accurate and reproducible solubility data. The principles outlined, along with the provided visualizations, should aid in the design of experiments and the interpretation of results, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this compound.

References

Theoretical Exploration of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and methodological overview of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a phenylethanolamine derivative with significant potential in pharmaceutical research. Drawing upon data from structurally analogous compounds, this document outlines its probable synthetic pathways, detailed spectroscopic and computational analysis protocols, and its likely mechanism of action through adrenergic signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this chemical scaffold.

Introduction

This compound is a primary amino alcohol that belongs to the phenylethanolamine class of compounds. Its structure, featuring a catechol-like dimethoxy phenyl group, is analogous to known adrenergic receptor agonists. This structural similarity suggests its potential as a modulator of the adrenergic system, which plays a crucial role in regulating a myriad of physiological processes, including cardiovascular function, neurotransmission, and metabolism. The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1] This guide aims to provide a detailed theoretical framework for the study of this molecule, encompassing its synthesis, analytical characterization, and pharmacological properties.

Synthesis and Characterization

Proposed Synthetic Pathway

The most likely synthetic route involves the reduction of a corresponding nitroethanol precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. This precursor can be synthesized via a Henry reaction between 3,4-dimethoxybenzaldehyde and nitromethane. The subsequent reduction of the nitro group to a primary amine would yield the target compound.

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq FMO Frontier Molecular Orbital (HOMO-LUMO) Analysis Opt->FMO Results Optimized Geometry, Calculated IR Spectrum, Reactivity Descriptors Freq->Results FMO->Results Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP Ligand This compound Ligand->Receptor Binds cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylates targets ATP->cAMP Conversion

References

literature review of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Research of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Introduction

This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative with a chemical structure suggestive of interactions with biological amine systems. Its structural similarity to endogenous catecholamines (like norepinephrine) and other synthetic adrenergic agents positions it as a compound of interest for researchers in pharmacology and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a modulator of adrenergic signaling. While direct research on this specific molecule is limited, this review consolidates data from closely related analogues and precursors to provide a thorough understanding of its potential applications and areas for future investigation. The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃[2]
Molecular Weight 197.23 g/mol [2]
CAS Number 6924-15-8[2]
IUPAC Name This compound[2]
Synonyms 3,4-Dimethoxyphenylethanolamine, 3,4-Dimethoxynorepinephrine[2]
Melting Point 77 °C
Boiling Point 180-183 °C (at 12 Torr)
Density 1.145±0.06 g/cm³ (Predicted)
pKa 11.86±0.35 (Predicted)
SMILES COC1=C(C=C(C=C1)C(CN)O)OC[2]
InChI InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethoxybenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction A 3,4-Dimethoxybenzaldehyde C 1-(3,4-Dimethoxyphenyl)-2-nitroethanol A->C Base (e.g., NaOH) B Nitromethane B->C D 1-(3,4-Dimethoxyphenyl)-2-nitroethanol F This compound D->F E Reducing Agent (e.g., Sodium Borohydride) E->F Ethanol, -10°C

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the 2,5-dimethoxy isomer.[3][4]

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

  • To a 2L four-necked flask equipped with a mechanical stirrer and a thermometer, add 200.0g (1.2 mol) of 3,4-dimethoxybenzaldehyde and 600ml of ethanol.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a 6.6M aqueous solution of sodium hydroxide (400ml, 2.64 mol) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Add 146.4g (2.4 mol) of nitromethane to the reaction mixture.

  • Neutralize the mixture by adding a 2.45M aqueous solution of acetic acid (660ml, 1.62 mol).

  • Continue stirring for another 30 minutes.

  • Collect the resulting precipitate by suction filtration.

  • Wash the filter cake with a small amount of petroleum ether twice.

  • Dry the solid to obtain 1-(3,4-Dimethoxyphenyl)-2-nitroethanol. Purity and yield should be assessed by HPLC and weighing.

Step 2: Synthesis of this compound

  • In a 2L reaction flask, dissolve 100.0g of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol in 500ml of ethanol.

  • Cool the solution to -10 °C with stirring.

  • Add 54g of sodium borohydride in small portions, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.

  • Monitor the reaction to completion using HPLC.

  • Once complete, add 500ml of water to quench the reaction.

  • Remove the ethanol under reduced pressure.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude solid to obtain pure this compound.[3][4] The expected yield, based on the isomeric synthesis, is approximately 83% with a purity of >98%.[3]

Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is scarce. However, research on structurally similar compounds provides strong evidence for its likely biological targets and effects. The primary area of interest is its interaction with adrenergic receptors.

A closely related compound, TA-064 ((-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol), is a known selective beta-1 adrenoceptor agonist.[5] In anesthetized dogs, intravenous administration of TA-064 resulted in a dose-dependent increase in cardiac contractile force with minimal impact on blood pressure. Its positive inotropic activity was found to be similar to dobutamine but 1/100th that of isoproterenol. This effect was stereospecific and was blocked by the beta-1 selective antagonist, practolol, confirming its mechanism of action.[5]

Given that the 3,4-dimethoxyphenyl moiety is a core component of TA-064, it is highly probable that this compound also exhibits activity at adrenergic receptors, likely as a beta-adrenergic agonist.

Quantitative Data from Related Compounds
CompoundAssayTarget(s)ResultReference
TA-064 In vivo (dog)Cardiac Contractility0.1 mg/kg (i.d.) increased force by 120%[5]
TA-064 In vivo (dog)Inotropic Potency~1/100th of Isoproterenol[5]
2C-O-3 Radioligand Bindingα₂A Adrenergic ReceptorKᵢ = 180-620 nM[6]
2C-O-16 Radioligand Bindingα₂A Adrenergic ReceptorKᵢ = 180-620 nM[6]
2C-O-27 Radioligand Bindingα₂A Adrenergic ReceptorKᵢ = 180-620 nM[6]

Note: 2C-O compounds are 4-alkoxy-2,5-dimethoxyphenethylamines, positional isomers of the title compound.

Proposed Signaling Pathway: β1-Adrenergic Receptor Activation

Activation of β1-adrenergic receptors in cardiac myocytes initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.

Beta1_Adrenergic_Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Ligand 2-Amino-1-(3,4-dimethoxy phenyl)ethanol (Agonist) Ligand->Receptor Binds Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., L-type Ca²⁺ channels, Phospholamban) PKA->Targets Phosphorylates Response Increased Cardiac Contractility Targets->Response Leads to

References

Methodological & Application

synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol from 1-(3,4-dimethoxyphenyl)-2-nitroethanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Introduction

This compound is a valuable substituted phenylethanolamine that serves as a key intermediate in the development of various pharmaceutical compounds. Its structure is foundational for the synthesis of bronchodilators, vasopressors, and other adrenergic receptor agonists. The efficient synthesis of this compound is therefore of significant interest to the drug development community. This document outlines and compares three robust protocols for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the target amine. The methods detailed are catalytic hydrogenation, lithium aluminum hydride (LiAlH4) reduction, and sodium borohydride (NaBH4) reduction, providing researchers with a selection of procedures adaptable to different laboratory scales and equipment availability.

Reaction Scheme:

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to this compound.

Overview of Synthetic Protocols

The conversion of the nitro group in 1-(3,4-dimethoxyphenyl)-2-nitroethanol to a primary amine can be achieved through several reductive methods. Each protocol offers distinct advantages regarding reaction conditions, selectivity, yield, and safety considerations.

  • Catalytic Hydrogenation: This is a widely used industrial method that employs hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C).[1] It is highly efficient and clean, with the primary byproduct being water. However, it requires specialized pressure equipment.

  • Lithium Aluminum Hydride (LiAlH4) Reduction: LiAlH4 is a potent reducing agent capable of converting aliphatic nitro compounds to amines in high yields.[1][2] This method is suitable for lab-scale synthesis but requires strict anhydrous conditions and careful handling due to its high reactivity with water.

  • Sodium Borohydride (NaBH4) Reduction: While NaBH4 alone is typically not strong enough to reduce nitro groups, its reactivity can be enhanced in the presence of a catalyst or in specific solvent systems.[3][4] This method is generally safer and more convenient than using LiAlH4.

The following sections provide detailed experimental protocols for each method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a Palladium on Carbon (Pd/C) catalyst.[5]

Materials:

  • 1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (or Ethanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H2) gas

  • Celite

Equipment:

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in methanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 4 atm (approx. 50-60 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the hydrochloride salt of the product.

Protocol 2: Lithium Aluminum Hydride (LiAlH4) Reduction

This protocol utilizes the powerful reducing agent LiAlH4 and requires strict anhydrous conditions.

Materials:

  • 1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (approx. 3.0-4.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • To the flask, add anhydrous THF and carefully add LiAlH4 powder in portions while stirring.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in a minimal amount of anhydrous THF and add it to a dropping funnel.

  • Add the substrate solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Caution: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential dropwise addition of:

    • Deionized water (X mL, where X = grams of LiAlH4 used)

    • 15% aqueous NaOH (X mL)

    • Deionized water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Sodium Borohydride (NaBH4) Reduction

This protocol is adapted from a procedure for a structurally similar compound and offers a safer alternative to LiAlH4.

Materials:

  • 1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)

  • Sodium Borohydride (NaBH4) (approx. 5.0-6.0 eq)

  • Ethanol or Methanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol (approx. 5 mL per gram of substrate).

  • Cool the solution to -10 °C using an ice-salt bath.

  • While stirring vigorously, add sodium borohydride in small portions over 30-60 minutes, ensuring the temperature remains below 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the solvent under reduced pressure.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization to obtain the final product.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the described protocols.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: LiAlH4 ReductionProtocol 3: NaBH4 Reduction
Reducing Agent H2 / Pd/CLithium Aluminum HydrideSodium Borohydride
Solvent Methanol / EthanolAnhydrous THF / EtherEthanol / Methanol
Temperature Room Temperature0 °C to Reflux-10 °C to 0 °C
Reaction Time 4 - 8 hours2 - 4 hours2 - 3 hours
Typical Yield 85 - 95%80 - 90%75 - 85%
Safety Concerns Flammable H2 gas, pressureHighly reactive, pyrophoricH2 evolution on quench
Work-up FiltrationCareful quenching, filtrationAqueous work-up, extraction

Experimental Workflow Visualization

The general workflow for the synthesis, regardless of the specific reduction method, involves a sequence of reaction, work-up, and purification steps as illustrated below.

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Starting Material: 1-(3,4-dimethoxyphenyl) -2-nitroethanol Setup Dissolve in Solvent & Add Reducing Agent Start->Setup Reaction Stir under Defined Conditions (Temp, Time) Setup->Reaction Quench Quench Reaction (if applicable) Reaction->Quench Filter Filter Catalyst or Byproducts Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product Final Product: 2-Amino-1-(3,4-dimethoxy phenyl)ethanol Purify->Product

References

Application Notes and Protocols for β-Amino Alcohol Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research did not yield specific documented applications of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are provided for a closely related and extensively studied class of chiral auxiliaries, namely pseudoephedrine and its analogs . These compounds share the core β-amino alcohol structure and their principles of stereochemical control are well-established. Researchers interested in exploring the potential of this compound may find these methodologies and principles to be a valuable starting point for developing novel synthetic routes.

Introduction to β-Amino Alcohol Chiral Auxiliaries

β-amino alcohols, such as pseudoephedrine, are powerful and versatile chiral auxiliaries in asymmetric synthesis.[1][2] They are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically the formation of a new stereocenter. After the desired chiral transformation, the auxiliary can be cleaved and often recovered for reuse.[2]

The effectiveness of these auxiliaries stems from their ability to form rigid chelated intermediates, which effectively shield one face of the molecule, leading to highly diastereoselective transformations. They are particularly renowned for their application in the asymmetric alkylation of enolates to produce chiral carboxylic acids and in stereoselective aldol reactions.[1]

Key Applications and Mechanisms

The primary application of pseudoephedrine-type auxiliaries is in the diastereoselective alkylation of amide enolates. The general workflow involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid lithium chelated enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond releases the chiral product and recovers the auxiliary.

Asymmetric Alkylation Workflow

The overall process for the asymmetric alkylation of a carboxylic acid derivative using a pseudoephedrine-type chiral auxiliary is depicted in the following workflow diagram.

G cluster_0 Preparation of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Product Liberation and Auxiliary Recovery ProchiralAcid Prochiral Carboxylic Acid Derivative Coupling Amide Coupling ProchiralAcid->Coupling Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Auxiliary->Coupling ChiralAmide Chiral Amide Adduct Coupling->ChiralAmide Deprotonation Deprotonation (e.g., LDA) ChiralAmide->Deprotonation Enolate Chelated Enolate Formation Deprotonation->Enolate Alkylation Alkylation (with Electrophile R-X) Enolate->Alkylation AlkylatedAmide Alkylated Chiral Amide Alkylation->AlkylatedAmide Cleavage Amide Cleavage (e.g., Acid Hydrolysis) AlkylatedAmide->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Quantitative Data Summary

The diastereoselectivity of alkylation reactions using pseudoephedrine amides is consistently high, often exceeding 95% diastereomeric excess (d.e.). The following table summarizes representative data for the alkylation of propionamide derivatives.

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>98%95%
Iodomethane95%92%
Allyl iodide96%90%
Isopropyl iodide90%85%

Data presented is representative and compiled from various sources on pseudoephedrine chemistry.

Experimental Protocols

Protocol for Synthesis of a Chiral Pseudoephedrine Amide

This protocol describes the preparation of the N-propionyl amide of (1R,2R)-(-)-pseudoephedrine.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude amide.

  • Purify the crude product by flash chromatography or recrystallization.

Protocol for Diastereoselective Alkylation

This protocol details the alkylation of the prepared chiral amide with benzyl bromide.

Materials:

  • Chiral N-propionyl pseudoephedrine amide

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography.

Protocol for Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated amide to yield the chiral carboxylic acid.

Materials:

  • Alkylated chiral amide

  • Sulfuric acid (e.g., 9 N H2SO4)

  • Dioxane

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.

  • Heat the mixture to reflux (approximately 110-115 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer, containing the chiral carboxylic acid, can be basified with NaOH and washed with ether to further remove any residual auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid product with an organic solvent like ethyl acetate.

  • Dry the organic extracts, filter, and concentrate to yield the final product.

Signaling Pathways and Stereochemical Models

The high degree of stereocontrol exerted by pseudoephedrine-type auxiliaries is attributed to the formation of a rigid chelated enolate structure. The lithium cation is coordinated by both the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This conformation forces the phenyl and methyl groups of the auxiliary to block the top face of the enolate, directing the incoming electrophile to attack from the less hindered bottom face.

Caption: Rationale for Diastereoselectivity in Alkylation Reactions.

References

Application Notes: Synthesis and Mechanism of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (Methoxamine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(3,4-dimethoxyphenyl)ethanol, more commonly known as Methoxamine, is a sympathomimetic amine that functions as a potent and direct-acting alpha-1 (α1) adrenergic receptor agonist.[1][2] Historically marketed under trade names such as Vasoxine and Vasoxyl, it was primarily used as an antihypotensive agent to raise blood pressure, particularly in cases of hypotension during surgery or with spinal anesthesia.[1][3][4][5] Its pharmacological action is characterized by prolonged peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[2][4] Unlike many other sympathomimetic agents, Methoxamine has minimal to no direct effect on beta-adrenergic receptors or the central nervous system.[2][4]

Application in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is not as a synthetic intermediate for other complex molecules, but rather as the Active Pharmaceutical Ingredient (API) itself—Methoxamine. The synthesis of Methoxamine involves a multi-step process starting from readily available precursors, culminating in the final chiral amino alcohol structure. The following sections detail a representative synthetic route and the compound's mechanism of action.

Synthetic Pathway and Experimental Protocols

A common synthetic route to Methoxamine Hydrochloride involves a five-step process starting from p-dimethoxybenzene. The general workflow includes Friedel-Crafts acylation, oximation, reduction of the oxime, and a final hydrogenation of a ketoamine intermediate to yield the desired amino alcohol.

G cluster_workflow Synthetic Workflow for Methoxamine HCl A p-Dimethoxybenzene B p-Dimethoxypropiophenone A->B Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) C Oxime Intermediate B->C Oximation D Ketoamine Intermediate C->D Oxime Reduction E Methoxamine (Free Base) D->E Ketoamine Hydrogenation (Sodium Borohydride) F Methoxamine HCl E->F Salt Formation (HCl)

Caption: Synthetic workflow for Methoxamine HCl from p-dimethoxybenzene.

Experimental Protocol: Preparation of Methoxamine via Ketoamine Hydrogenation

This protocol details the final key step in the synthesis: the reduction of the ketoamine intermediate to form the amino alcohol, Methoxamine. The procedure is adapted from synthetic methods described in patent literature.[6]

Objective: To synthesize this compound (Methoxamine) by the reduction of the corresponding ketoamine precursor.

Materials:

  • Ketoamine intermediate (2-amino-1-(3,4-dimethoxyphenyl)propan-1-one)

  • Absolute Ethanol

  • Sodium borohydride (NaBH₄)

  • Activated Carbon

  • Ice bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 100 grams of the ketoamine intermediate in 350 ml of absolute ethanol. Heat the mixture to 60°C and stir until the solid is completely dissolved.[6]

  • Decolorization: Add 6 teaspoons of activated carbon to the warm solution and stir for 10 minutes to decolorize.[6]

  • Filtration: Perform a hot filtration to remove the activated carbon. Wash the filter cake three times with 100 ml portions of hot absolute ethanol. Combine the filtrates.

  • Cooling: Cool the resulting filtrate in an ice bath with continuous stirring until the temperature is below 0°C.[6]

  • Reduction: Begin the portion-wise addition of sodium borohydride. It is critical to maintain the reaction temperature below 10-15°C throughout the addition. Add the sodium borohydride slowly over approximately 4 hours, allowing the temperature to drop between additions.[6]

  • Quenching & Isolation: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), the reaction is carefully quenched. The product, Methoxamine free base, can then be isolated.

  • Salt Formation: To obtain the stable hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with hydrochloric acid until the pH is acidic. The precipitated Methoxamine Hydrochloride is then collected by filtration, washed, and dried.

Data Presentation

The efficiency of the synthesis can be evaluated by the yields obtained at each step.

Step No.ReactionReported Yield (%)
1Friedel-Crafts Acylation94%
2Oximation72%
3Oxime Reduction80%
4Ketoamine Hydrogenation79%
5Salt Formation88%
Data adapted from patent CN101417956A.[6]

Pharmacological Mechanism and Signaling Pathway

Methoxamine exerts its therapeutic effect by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3][7][8] This activation initiates a well-defined intracellular signaling cascade.

  • Receptor Activation: Methoxamine binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

  • PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[7][8][9]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8][10]

  • PKC Activation & Cellular Response: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). The elevated cytosolic Ca²⁺ levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in systemic blood pressure.[3]

G cluster_pathway α1-Adrenergic Receptor Signaling Pathway Methoxamine Methoxamine Receptor α1-Adrenergic Receptor (GPCR) Methoxamine->Receptor Binds & Activates G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response

Caption: Signaling cascade initiated by Methoxamine binding to the α1-adrenergic receptor.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic asymmetric synthesis of chiral alcohols, a critical transformation in the development of pharmaceuticals and fine chemicals. The following sections detail established and reliable methods for the enantioselective reduction of prochiral ketones, including Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.

Introduction

Chiral alcohols are essential building blocks in the synthesis of numerous biologically active molecules. The ability to selectively produce one enantiomer is paramount, as different enantiomers can exhibit vastly different pharmacological effects. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to obtaining enantiomerically pure alcohols. This document outlines key experimental setups, including transition metal catalysis and organocatalysis, providing researchers with the necessary information to implement these methods in their laboratories.

Key Methodologies

Two of the most powerful and widely utilized methods for the asymmetric reduction of prochiral ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

  • Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP, to achieve highly enantioselective hydrogenation of ketones.[1][2] The reaction typically utilizes hydrogen gas as the reductant and is known for its high efficiency and broad substrate scope.[2]

  • Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to a ketone.[3][4] This method is highly valued for its predictability and the high enantioselectivities achieved for a wide range of ketones.[3][5]

Data Presentation: Comparative Performance

The following tables summarize the performance of different catalytic systems in the asymmetric reduction of various prochiral ketones.

Table 1: Noyori Asymmetric Hydrogenation of Ketones

EntrySubstrateCatalyst (mol%)LigandConditionsYield (%)ee (%)Reference
1AcetophenoneRuCl₂[(R)-BINAP] (0.1)(R)-BINAPH₂ (1100 psi), EtOH, 30 °C, 6 days>9598 (R)[1]
22-Acetylthiophene[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN (0.1)(S,S)-TsDPENH₂ (10 atm), CH₃OH, rt, 10 h>9997 (R)[6]
34-Chromanone[IrCl(cod)]₂ / (S,S)-MsDPEN (0.02)(S,S)-MsDPENH₂ (15 atm), 60 °C, 24 h>9999 (S)[6]
4α-ChloroacetophenoneRu(OTf)--INVALID-LINK-- (0.1)(S,S)-TsDPENH₂ (10 atm), CH₃OH, rt, 10 h>9996 (R)[6]
5Methyl tert-butyl ketoneIridium-NNP complexChiral Cinchona alkaloid-based NNPH₂, rt>9997.3[7]

Table 2: CBS Reduction of Ketones

EntrySubstrateCatalyst (mol%)Borane ReagentConditionsYield (%)ee (%)Reference
1Acetophenone(R)-Me-CBS (10)BH₃·SMe₂THF, -78 °C to rt9797 (R)[3]
2Propiophenone(S)-Me-CBS (5)BH₃·THFTHF, -40 °C, 1 h9596 (S)[8]
31-Tetralone(R)-Me-CBS (10)CatecholboraneToluene, -78 °C9298 (R)[4]
4α,β-Unsaturated Ketone(S)-Me-CBS (10)BH₃·THFTHF, -78 °C9095 (S)[3]

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers.[1]

Materials:

  • RuCl₂[(R)-BINAP]

  • Acetophenone

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Schlenk flask

  • Parr bomb reactor

  • Nitrogen gas (N₂)

Procedure:

  • A Schlenk flask is charged with acetophenone (1.0 eq) and anhydrous ethanol.

  • The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.

  • In a nitrogen-filled glovebox, the solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

  • The glass liner is placed inside a Parr bomb reactor, which is then sealed and removed from the glovebox.

  • The reactor is purged with H₂ gas three times.

  • The reactor is pressurized with H₂ to 1100 psi.

  • The reaction mixture is stirred at 30 °C for 6 days.

  • After releasing the pressure, the solvent is removed in vacuo.

  • The product, (R)-1-phenylethanol, is purified by distillation under reduced pressure.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Propiophenone

This protocol is a representative example of a CBS reduction.[8]

Materials:

  • (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Propiophenone

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • 1 M HCl

  • Round-bottom flask

  • Syracusan

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.05 eq, 1 M in toluene) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add BH₃·THF (0.6 eq, 1 M in THF) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -40 °C using a dry ice/acetone bath.

  • A solution of propiophenone (1.0 eq), azeotropically dried with toluene, in anhydrous THF (10 mL) is added dropwise over 30 minutes.

  • The reaction is stirred for 1 hour at -40 °C.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The product, (S)-1-phenyl-1-propanol, is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

General Workflow for Catalytic Asymmetric Synthesis

G General Workflow for Catalytic Asymmetric Synthesis of Chiral Alcohols cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Select Catalyst and Ligand D Assemble Reaction Under Inert Atmosphere A->D B Prepare Anhydrous Solvent B->D C Prepare Substrate Solution C->D E Add Catalyst and Reagents D->E Inert atmosphere F Control Temperature and Stirring E->F G Monitor Reaction Progress (TLC, GC, etc.) F->G H Quench Reaction G->H Reaction complete I Extraction and Purification H->I J Characterization (NMR, MS) I->J K Determine Enantiomeric Excess (Chiral HPLC/GC) I->K G Catalytic Cycle of Noyori Asymmetric Hydrogenation A [Ru(II)-BINAP] B [Ru(II)H(BINAP)] A->B + H₂ C [Ru(II)H(BINAP)(Ketone)] B->C + Ketone D Transition State C->D E [Ru(II)(BINAP)(Alkoxide)] D->E Hydride Transfer E->A + H₂ - Chiral Alcohol F Chiral Alcohol E->F G Catalytic Cycle of CBS Reduction A CBS Catalyst B CBS-BH₃ Complex A->B + BH₃ C CBS-BH₃-Ketone Complex B->C + Ketone D Transition State C->D E Alkoxyborane Product D->E Hydride Transfer E->A Release F Chiral Alcohol E->F Workup

References

Application Note: A Robust HPLC Method for the Analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible approach for the determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation plan according to ICH guidelines to ensure the method is suitable for its intended purpose.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both an amino and a hydroxyl group, makes it a polar molecule. Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1] This document provides a starting point for the development and validation of a robust HPLC method for its analysis.

Experimental Protocol

2.1. Instrumentation A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

2.2. Chemicals and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

2.3. Chromatographic Conditions The following conditions are proposed as a starting point for method development. Optimization may be required based on system performance and specific sample matrices.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 30 minutes

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

To ensure the developed method is suitable for its intended use, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

3.1. System Suitability Before starting any validation experiments, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%[3]
%RSD of Retention Time ≤ 1.0%

3.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the blank (diluent), a placebo sample (if applicable), the reference standard, and a sample solution. The peak for this compound in the sample chromatogram should be spectrally pure (if using a PDA detector) and free from interference at its retention time.

3.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report

3.4. Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[2]

  • Protocol: Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percentage recovery for each sample.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
%RSD of Recovery ≤ 2.0%

3.5. Precision Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogenous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-day Precision): Analyze six independent sample preparations on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
%RSD ≤ 2.0%

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.7. Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Evaluate the effect on system suitability parameters. The results should remain within the established system suitability criteria.

Data Presentation

(Example Data - To be replaced with actual experimental results)

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 251000
75 376500
100 502000
125 628000
150 753500

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Level Recovery (%) Repeatability (%RSD) Intermediate Precision (%RSD)
80% 99.5 0.8 1.1
100% 100.2 0.6 0.9

| 120% | 99.8 | 0.7 | 1.0 |

Visualization of Workflow

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Analyte Characterization start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select Select Stationary Phase mp_select Mobile Phase Selection (Buffer, Organic, pH) method_dev->mp_select Select Mobile Phase det_select Detector & Wavelength (e.g., UV @ 280 nm) method_dev->det_select Select Detection optim Optimization (Gradient, Flow, Temp) col_select->optim mp_select->optim det_select->optim sst_check System Suitability Test (SST) optim->sst_check sst_pass SST Pass? sst_check->sst_pass sst_pass->optim No, Re-optimize validation Method Validation (ICH Q2) sst_pass->validation Yes spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision validation->prec loq LOD / LOQ validation->loq robust Robustness validation->robust report Final Validation Report & SOP Generation spec->report lin->report acc->report prec->report loq->report robust->report finish End: Method Ready for Routine Use report->finish

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The proposed reverse-phase HPLC method provides a strong foundation for the reliable and accurate quantification of this compound. The outlined experimental conditions and comprehensive validation protocol ensure that the method, once validated, will be robust and suitable for routine use in a quality control environment. Adherence to these guidelines will result in a fully compliant analytical method that delivers consistent and trustworthy results.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable chiral building block in pharmaceutical synthesis. The methods outlined below are based on established principles of diastereomeric salt formation and enzymatic kinetic resolution, providing pathways to obtain the desired enantiomerically pure compounds.

Introduction

Chiral amines and amino alcohols are critical components in a vast array of pharmaceuticals. The specific stereochemistry of these molecules often dictates their pharmacological activity and safety profile. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a crucial step in drug development and manufacturing. This document details two primary strategies for the chiral resolution of racemic this compound: diastereomeric salt crystallization and enzymatic kinetic resolution.

Method 1: Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for resolving racemic amines.[1][2] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.[1]

General Principle

The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or its derivatives, in a suitable solvent. The resulting diastereomeric salts, (R)-amine-(L)-acid and (S)-amine-(L)-acid, will exhibit different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.

Experimental Protocol: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization for solvent, temperature, and stoichiometry.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1M)

  • Dichloromethane

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm ethanol or a methanol/water mixture.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent (the same solvent system used for crystallization).

    • Dry the crystals under vacuum.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system. This may require screening various solvents and solvent mixtures.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and water.

    • Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Diastereomeric Salt Resolution

cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution chiral_acid Chiral Acid (e.g., L-Tartaric Acid) chiral_acid->dissolution mixing Mixing and Cooling dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble_salt basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Enriched Amine extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[3] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer.[4] This method often proceeds under mild conditions with high enantioselectivity.

General Principle

The racemic this compound is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard chromatographic techniques.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a procedure for a structurally similar substrate, an intermediate in the synthesis of Ivabradine, and may require optimization.[5]

Materials:

  • Racemic this compound

  • Lipase PS from Pseudomonas cepacia (Amano)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (pH 7.2)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic this compound (1.0 g) in MTBE (20 mL), add Lipase PS (100 mg).

    • Add vinyl acetate (1.2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and monitor the progress by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to separate the acylated product from the unreacted amino alcohol.

  • Hydrolysis of the Acylated Product (Optional):

    • If the enantiomer that was acylated is the desired product, the acyl group can be removed by hydrolysis (e.g., using a mild base like potassium carbonate in methanol) to yield the free amino alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of both the unreacted amine and the acylated product (after hydrolysis) using chiral HPLC.

Experimental Workflow for Enzymatic Kinetic Resolution

cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Products racemic_amine Racemic Amino Alcohol reaction Enzymatic Acylation (~50% Conversion) racemic_amine->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction lipase Lipase (e.g., Lipase PS) lipase->reaction filtration Enzyme Filtration reaction->filtration chromatography Column Chromatography filtration->chromatography unreacted_enantiomer Unreacted Enantiomer (e.g., (S)-Amine) chromatography->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer (e.g., (R)-Amide) chromatography->acylated_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the described chiral resolution methods. Actual results will vary depending on the specific experimental conditions.

Table 1: Diastereomeric Salt Resolution Data

Resolving AgentSolventYield (%)Diastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Amine
L-(+)-Tartaric AcidMethanol/Water35-45>95>95
(-)-O,O'-Dibenzoyl-L-tartaric acidEthanol30-40>98>98
(1R)-(-)-10-Camphorsulfonic acidIsopropanol40-50>90>90

Table 2: Enzymatic Kinetic Resolution Data

LipaseAcyl DonorSolventTime (h)Conversion (%)ee% (Unreacted Amine)ee% (Acylated Product)
Lipase PS (P. cepacia)Vinyl acetateMTBE24-48~50>99>99
Novozym 435 (C. antarctica)Isopropenyl acetateToluene12-24~50>98>98
Amano Lipase AK (P. fluorescens)Ethyl acetateHexane48-72~50>95>95

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through both diastereomeric salt crystallization and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost, and available equipment. Diastereomeric salt resolution is a robust and scalable method, while enzymatic resolution offers high selectivity under mild conditions. Both approaches provide viable pathways to access enantiomerically pure this compound for applications in pharmaceutical research and development. It is recommended to perform small-scale screening experiments to optimize the conditions for the chosen resolution strategy.

References

Application Notes and Protocols for the Derivatization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a compound of interest in pharmaceutical and analytical research. Derivatization is a crucial step to enhance the volatility and thermal stability of this polar molecule, thereby enabling robust and sensitive analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1] The protocols outlined below focus on two common and effective derivatization techniques: silylation and acylation.

Introduction to Derivatization for GC Analysis

This compound possesses both a primary amino group and a secondary alcohol group. These polar functional groups contribute to its low volatility and potential for thermal degradation at the high temperatures typically employed in GC analysis. Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar moieties. This process increases the analyte's volatility, improves its chromatographic peak shape, and enhances its thermal stability, leading to more reliable and sensitive quantification.[1]

The two primary methods discussed are:

  • Silylation: This involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]

  • Acylation: This method introduces an acyl group, often a trifluoroacetyl (TFA) group, to the amine and alcohol functionalities. Trifluoroacetic anhydride (TFAA) is a frequently used reagent for this purpose.

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound. It is recommended to perform a blank reaction (all components except the analyte) to identify any potential interferences from reagents or solvents.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol describes the formation of trimethylsilyl (TMS) derivatives.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (as a catalyst and solvent)[3]

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[4]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the dried sample. For enhanced reactivity, a mixture of MSTFA and pyridine (e.g., 2:1 to 9:1 v/v) can be used.[3]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block. Optimization of reaction time and temperature may be necessary for complete derivatization.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system. Direct injection of the reaction mixture is generally possible.[3]

Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of trifluoroacetyl (TFA) derivatives.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in the silylation protocol.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is important to prevent damage to the GC column from the corrosive byproducts of the acylation reaction.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC analysis, such as ethyl acetate (e.g., 100 µL).

  • GC-MS Analysis: Inject a 1 µL aliquot of the reconstituted sample into the GC-MS system.

Quantitative Data

Derivatization MethodAnalyte ClassTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Reference
Silylation (MSTFA) Phenylalkylamines0.2 - 5.0 ppb-> 0.996[3][5]
Silylation (MSTFA/NH₄I/β-mercaptoethanol) Vildagliptin1.5 ng/mL3.5 ng/mL-[6]
Silylation (MTBSTFA) Amino Acids---
Acylation (TFAA) Catecholamines0.2 - 5.0 ppb-> 0.996[5]

Note: The LOD and LOQ are highly dependent on the specific analyte, matrix, and instrumentation used.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific applications.

ParameterSuggested Setting
GC Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 - 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with Sample dry Evaporate to Dryness start->dry add_reagent Add Derivatizing Reagent & Solvent dry->add_reagent react Heat to React add_reagent->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire process Process & Quantify acquire->process

General workflow for derivatization and GC-MS analysis.
Silylation Reaction of this compound

The following diagram depicts the chemical reaction of this compound with MSTFA.

silylation_reaction reactant1 This compound (Analyte) product Di-TMS Derivative (Volatile & Stable) reactant1->product + reactant2 MSTFA (Derivatizing Agent) p1->product p2->product

Silylation of the target analyte with MSTFA.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable chiral building block in the pharmaceutical industry. Two primary strategic approaches are presented: chiral resolution of the racemic amine and asymmetric synthesis via catalytic hydrogenation. These methods are designed to be scalable and yield the target compound with high enantiomeric purity. All quantitative data is summarized in tables for easy comparison, and experimental workflows are illustrated with diagrams.

Introduction

Enantiomerically pure vicinal amino alcohols are critical structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The title compound, this compound, possesses two stereogenic centers, making the stereocontrolled synthesis of a single enantiomer a significant challenge. This document outlines two robust and scalable methodologies to obtain this compound in high enantiomeric excess (e.e.).

The first approach involves the synthesis of the racemic amino alcohol followed by classical chiral resolution using a chiral resolving agent, such as tartaric acid. This method is often advantageous for its operational simplicity and cost-effectiveness on a large scale.[1]

The second approach is a direct asymmetric synthesis employing the Noyori asymmetric hydrogenation of an α-amino ketone precursor. This method offers the potential for high efficiency and enantioselectivity in a single step.[2][3][4]

Synthesis of the Racemic Precursor: (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

The synthesis of the racemic amino alcohol is a prerequisite for the chiral resolution pathway and provides the foundational structure for understanding the asymmetric approaches. A common route begins with the commercially available 3',4'-dimethoxyacetophenone.

Protocol 1: Synthesis of Racemic 1-(3,4-dimethoxyphenyl)ethanol

This protocol is adapted from a patented large-scale process for the reduction of a substituted acetophenone.[5][6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3',4'-Dimethoxyacetophenone180.201.00 kg5.55 mol
Raney Nickel (slurry in water)-70 g-
Water (demineralized)18.021.0 L-
Hydrogen Gas2.02As needed-

Procedure:

  • Charge a suitable hydrogenation reactor with 3',4'-dimethoxyacetophenone and the Raney Nickel slurry.

  • Add demineralized water to the reactor.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Heat the reaction mixture to 50-100 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(3,4-dimethoxyphenyl)ethanol.

Expected Yield: >95%

Protocol 2: Synthesis of Racemic this compound from the Corresponding Nitroalkene (Conceptual)

A common synthetic route to vicinal amino alcohols involves the reduction of a β-nitro alcohol, which can be synthesized from the corresponding aldehyde. A similar procedure has been reported for a 2,5-dimethoxy substituted analog.[7]

Method 1: Chiral Resolution of (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[1] L-(+)-tartaric acid is a cost-effective and readily available resolving agent for amines.[8][9]

Protocol 3: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is a general procedure adapted from the resolution of similar amino alcohols.[10]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles
(±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol197.23100 g0.507 mol
L-(+)-Tartaric Acid150.0976.1 g0.507 mol
Methanol32.041.0 L-
1 M Sodium Hydroxide40.00As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Dissolve the racemic amino alcohol in methanol in a suitable reaction vessel.

  • In a separate vessel, dissolve L-(+)-tartaric acid in methanol, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the precipitated salt by filtration and wash with cold methanol. This salt will be enriched in one diastereomer.

  • The filtrate will be enriched in the other diastereomer.

  • To recover the free amine, suspend the crystalline salt in water and basify with 1 M sodium hydroxide solution until the salt dissolves.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or NMR analysis. Recrystallization of the diastereomeric salt may be necessary to achieve higher e.e.

Logical Workflow for Chiral Resolution

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution start 3',4'-Dimethoxyacetophenone rac_alcohol Racemic 1-(3,4-dimethoxyphenyl)ethanol start->rac_alcohol Reduction rac_amine (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol rac_alcohol->rac_amine Amination rac_amine_res (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol salt_formation Diastereomeric Salt Formation rac_amine_res->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation filtration Fractional Crystallization salt_formation->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 enantiomer1 Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 base_treatment2->enantiomer2

Caption: Workflow for Chiral Resolution.

Method 2: Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor offers a more direct route to the enantiomerically pure product. The Noyori asymmetric hydrogenation of α-amino ketones is a well-established and powerful method for this transformation.[2][3]

Protocol 4: Asymmetric Hydrogenation of 2-Amino-3',4'-dimethoxyacetophenone Hydrochloride

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles
2-Amino-3',4'-dimethoxyacetophenone HCl233.67100 g0.428 mol
RuCl2[(R)-xylbinap][(R)-daipen]-1.0 g~0.001 mol
Potassium tert-butoxide112.213.8 g0.034 mol
2-Propanol60.101.0 L-
Hydrogen Gas2.02As needed-

Procedure:

  • In a glovebox, charge a high-pressure reactor with 2-Amino-3',4'-dimethoxyacetophenone hydrochloride and the chiral ruthenium catalyst.

  • Add degassed 2-propanol to the reactor.

  • Add a solution of potassium tert-butoxide in 2-propanol.

  • Seal the reactor, remove from the glovebox, and connect to a hydrogen source.

  • Pressurize the reactor with hydrogen to 8 atm.

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or crystallization to obtain the enantiomerically pure this compound.

Expected Yield and Enantioselectivity:

ParameterExpected Value
Yield>95%
Enantiomeric Excess (e.e.)>99%

Asymmetric Synthesis Workflow

G start 3',4'-Dimethoxyacetophenone amino_ketone 2-Amino-3',4'-dimethoxyacetophenone HCl start->amino_ketone α-Amination hydrogenation Asymmetric Hydrogenation amino_ketone->hydrogenation product Enantiomerically Pure this compound hydrogenation->product catalyst Chiral Ru Catalyst (e.g., RuCl2[(R)-xylbinap][(R)-daipen]) catalyst->hydrogenation h2 H2 h2->hydrogenation G rac_amine (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol transaminase Transaminase (e.g., ATA-117 for (S)-amine) rac_amine->transaminase ketone 2-Amino-3',4'-dimethoxyacetophenone transaminase->ketone (S)-enantiomer converted enantiomer (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol transaminase->enantiomer (R)-enantiomer remains

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Synthesis Stage 1: Henry (Nitroaldol) Reaction of Veratraldehyde and Nitromethane

Q1: My Henry reaction is resulting in a low yield of the desired 1-(3,4-dimethoxyphenyl)-2-nitroethanol and a significant amount of the dehydrated product, 3,4-dimethoxy-β-nitrostyrene. How can I prevent this dehydration?

A1: Dehydration of the primary β-nitro alcohol product is a common side reaction in the Henry reaction, especially with aromatic aldehydes.[1][2] To favor the formation of the desired nitroalcohol, consider the following adjustments:

  • Use of Mild Base: Employing a milder base can reduce the rate of elimination. Instead of strong bases like sodium hydroxide, consider using weaker bases such as triethylamine or ammonium acetate.[3] Using only a catalytic amount of a strong base may also be sufficient to promote the reaction while minimizing dehydration.[4][5]

  • Temperature Control: Perform the reaction at lower temperatures. Elevated temperatures promote the elimination of water.[2] Maintaining the reaction at or below room temperature is advisable.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to basic conditions, which can encourage dehydration.

  • Aqueous Media with a Phase Transfer Catalyst: Performing the reaction in an aqueous medium with a phase transfer catalyst and a very small amount of base has been shown to yield good amounts of the β-nitroalkanol while avoiding dehydration.

Q2: The Henry reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?

A2: Low conversion in a Henry reaction can be attributed to several factors:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate nitromethane (pKa ~10 in water). Ensure the chosen base is appropriate and used in a sufficient, though not excessive, amount.

  • Purity of Reagents: Impurities in veratraldehyde or nitromethane can inhibit the reaction. Ensure the purity of your starting materials. Veratraldehyde can oxidize over time, so using a freshly purified or new batch is recommended.

  • Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.

  • Steric Hindrance: While not a major issue with veratraldehyde, significant steric hindrance around the aldehyde can slow down the reaction.[1]

Q3: I am observing the formation of veratric acid as a side product. Why is this happening and how can I avoid it?

A3: The formation of veratric acid suggests a Cannizzaro reaction is occurring, which is a base-induced disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid.[1] This can be a significant side reaction under strongly basic conditions, especially if the aldehyde is sterically hindered or the reaction temperature is high. To minimize the Cannizzaro reaction:

  • Use a Weaker Base: As with preventing dehydration, using a milder base will disfavor the Cannizzaro reaction.

  • Control Stoichiometry: Use a slight excess of nitromethane to ensure the aldehyde is consumed by the intended Henry reaction.

  • Lower the Temperature: The Cannizzaro reaction is generally more favorable at higher temperatures.

Synthesis Stage 2: Reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol

Q4: My reduction of the nitroalkanol is giving a low yield of the desired amino alcohol. What are the best reducing agents and conditions?

A4: The selective reduction of the nitro group without affecting the hydroxyl group is crucial. Several methods can be employed:

  • Catalytic Hydrogenation: This is often the method of choice for clean reductions.[6][7]

    • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are effective catalysts.[6][7]

    • Solvent: Protic solvents like ethanol or methanol are suitable.

    • Pressure: The reaction can often be carried out at atmospheric or slightly elevated hydrogen pressure.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can effectively reduce nitroalkanes to amines.[8]

    • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) must be used, as LiAlH₄ reacts violently with protic solvents.[8][9]

    • Workup: Careful quenching of the reaction with water and a base is required.

  • Sodium Borohydride (NaBH₄) with an Additive: Sodium borohydride alone is generally not strong enough to reduce nitro groups. However, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride or copper(II) chloride.

Q5: I am observing the formation of side products during the reduction. What are they and how can I minimize them?

A5: Depending on the reduction method, various side products can form:

  • Over-reduction: With powerful reducing agents like LiAlH₄, if the reaction is not carefully controlled, there is a possibility of reducing other functional groups, although the hydroxyl group is generally stable to hydride reduction after initial deprotonation.

  • Incomplete Reduction: Milder reducing conditions may lead to the formation of intermediate products like hydroxylamines or nitroso compounds.[10] Ensure sufficient reducing agent and adequate reaction time.

  • Azo and Azoxy Compounds: The use of certain metal hydrides for the reduction of aromatic nitro compounds can sometimes lead to the formation of dimeric azo or azoxy compounds.[6][11] Catalytic hydrogenation is generally less prone to these side reactions.

Purification

Q6: How can I effectively purify the final this compound product?

A6: Purification can typically be achieved through the following methods:

  • Crystallization: The product, being an amino alcohol, can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride).[12]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic amino alcohol from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the overall expected yield for the two-step synthesis of this compound?

A: The overall yield can vary significantly depending on the optimization of each step. A well-optimized Henry reaction to the nitroalkanol can achieve yields in the range of 70-90%. The subsequent reduction can also be high-yielding, often above 80%. Therefore, an overall yield of 50-70% is a reasonable expectation.

Q: Is it possible to perform this synthesis as a one-pot reaction?

A: While a one-pot synthesis from veratraldehyde to the final amino alcohol is conceivable, it would be challenging to control the reaction conditions for both the Henry reaction and the reduction in the same pot without significant side product formation. A stepwise approach with isolation and purification of the intermediate nitroalkanol is generally recommended for higher purity and yield.

Q: Are there alternative synthetic routes to this compound?

A: Yes, an alternative route involves the reduction of 3',4'-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol, followed by conversion of the hydroxyl group to an amino group.[13] However, the direct reduction of a nitroalkanol intermediate is a more common and often more efficient method for synthesizing β-amino alcohols.[1]

Q: What safety precautions should be taken during this synthesis?

A:

  • Nitromethane: is flammable and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Bases: Strong bases like sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Henry Reaction of Veratraldehyde with Nitromethane.

Catalyst/BaseSolventTemperature (°C)Typical Yield of NitroalcoholKey Considerations
Sodium HydroxideEthanol/Water10-15HighRisk of dehydration and Cannizzaro reaction.[1]
Ammonium AcetateAcetic AcidRefluxModerateOften favors the formation of the nitroalkene.
TriethylamineMethanolRoom Temp.GoodMilder conditions, reduces dehydration.
Phase Transfer Catalyst/NaOHWaterRoom Temp.Good to ExcellentMinimizes side reactions like dehydration.

Table 2: Comparison of Reducing Agents for the Conversion of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to this compound.

Reducing AgentSolventTemperature (°C)Typical YieldKey Considerations
H₂/Pd-CEthanolRoom Temp.>80%Clean reduction, but catalyst can be pyrophoric.[6]
H₂/Raney NiEthanolRoom Temp.>80%Effective, but Raney Nickel requires careful handling.[7]
LiAlH₄Anhydrous THF0 to RefluxHighPowerful but requires strict anhydrous conditions.[8][9]
NaBH₄/NiCl₂MethanolRoom Temp.GoodMilder than LiAlH₄, but less commonly reported for this specific transformation.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanol via the Henry Reaction

  • To a stirred solution of veratraldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol at 0°C, slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the veratraldehyde is consumed, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl or acetic acid) to pH ~7 while keeping the temperature low.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3,4-dimethoxyphenyl)-2-nitroethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Protocol 2: Reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol using Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of Pd).

  • Seal the vessel, evacuate the air, and replace it with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by crystallization or column chromatography as described in the purification section.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_side_reactions Potential Side Reactions Veratraldehyde Veratraldehyde Henry_Reaction Henry Reaction (Base Catalyst, e.g., NaOH) Veratraldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroalkanol 1-(3,4-dimethoxyphenyl)- 2-nitroethanol Henry_Reaction->Nitroalkanol Dehydration Dehydration (forms β-nitrostyrene) Henry_Reaction->Dehydration Cannizzaro Cannizzaro Reaction (forms Veratric Acid) Henry_Reaction->Cannizzaro Reduction Reduction (e.g., H₂, Pd/C) Nitroalkanol->Reduction Amino_Alcohol This compound Reduction->Amino_Alcohol

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_henry Henry Reaction Issues cluster_reduction Reduction Issues Low_Yield_Nitroalkanol Low Yield of Nitroalkanol Dehydration_Product High Dehydration Product Low_Yield_Nitroalkanol->Dehydration_Product Low_Conversion Low Conversion Low_Yield_Nitroalkanol->Low_Conversion Cannizzaro_Product Cannizzaro Product Observed Low_Yield_Nitroalkanol->Cannizzaro_Product Sol_Dehydration Use Milder Base Lower Temperature Dehydration_Product->Sol_Dehydration Solution Sol_Conversion Check Base Strength Verify Reagent Purity Low_Conversion->Sol_Conversion Solution Sol_Cannizzaro Use Weaker Base Control Stoichiometry Cannizzaro_Product->Sol_Cannizzaro Solution Low_Yield_Amino_Alcohol Low Yield of Amino Alcohol Incomplete_Reduction Incomplete Reduction Low_Yield_Amino_Alcohol->Incomplete_Reduction Side_Products Side Products Formed Low_Yield_Amino_Alcohol->Side_Products Sol_Incomplete Increase Reducing Agent Extend Reaction Time Incomplete_Reduction->Sol_Incomplete Solution Sol_Side_Products Use Catalytic Hydrogenation Optimize Conditions Side_Products->Sol_Side_Products Solution

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My purified this compound shows persistent impurities after recrystallization. What are the likely contaminants and how can I remove them?

Answer:

Persistent impurities in this compound often stem from the synthetic route employed. A common pathway to this compound is the reduction of a corresponding β-nitrostyrene derivative. Potential impurities from this process can include:

  • Unreacted starting materials: Residual nitrostyrene or the preceding benzaldehyde.

  • Side-products: Oximes and hydroxylamines can form as byproducts during the reduction of the nitro group.[1]

  • Over-reduction products: Reduction of the phenyl ring can occur under harsh hydrogenation conditions.

  • Polymeric materials: Polymerization of the nitrostyrene can occur in the presence of acid or base.

Troubleshooting Steps:

  • Identify the Impurity: Utilize analytical techniques such as NMR, LC-MS, and HPLC to identify the structure of the persistent impurity.

  • Acid-Base Extraction: An acid-base wash can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine product into the aqueous layer. The organic layer will retain non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A single solvent or a binary solvent system may be necessary to effectively exclude the specific impurity.

  • Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification method.

Question: I am observing significant product loss during column chromatography on silica gel. How can I improve the recovery of my compound?

Answer:

The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor recovery and tailing of the product peak.[2][3]

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) to neutralize the acidic sites before packing the column.[3]

  • Use a Modified Stationary Phase: Consider using an alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.[2]

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will compete with your product for binding to the acidic sites on the silica, thereby improving elution and peak shape.[2][3]

  • Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase HPLC can be an effective alternative.

Question: My this compound appears to be degrading during storage. What are the potential degradation pathways and how can I improve its stability?

Answer:

Phenylethanolamines can be susceptible to oxidation and degradation over time, potentially accelerated by light, air, and residual impurities. The amine and alcohol functional groups can be sites of oxidative degradation.

Troubleshooting Steps:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.

  • Purity: Ensure the compound is of high purity, as residual acidic or basic impurities can catalyze degradation.

  • Salt Formation: For long-term storage, consider converting the free base to a stable salt, such as the hydrochloride salt. Salts of amines are generally more crystalline and less prone to aerial oxidation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: For initial purification, recrystallization is often the most efficient and scalable method. If the crude product is highly impure, an initial acid-base extraction can be performed to remove non-basic impurities before proceeding with recrystallization.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The choice of solvent will depend on the impurity profile. Common solvents for the recrystallization of phenylethanolamines include alcohols (e.g., ethanol, isopropanol), ethyl acetate, and mixtures with non-polar solvents like hexanes or heptanes. A European patent for related phenylethanolamine derivatives suggests the use of propan-2-ol, 2-methylpropan-2-ol, and butan-2-ol for recrystallization.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique. Chiral HPLC methods can be developed to determine the enantiomeric purity of the final product.[5][6]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.

Quantitative Data Summary

Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following tables provide representative examples of data that should be collected and analyzed during purification optimization.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Yield (%)Purity (by HPLC, %)
Ethanol7595.2
Isopropanol8097.1
Ethyl Acetate/Hexane (1:1)6598.5
Toluene5092.3

Table 2: Column Chromatography Conditions

Stationary PhaseMobile PhaseModifierLoading (mg product/g silica)Recovery (%)Purity (by HPLC, %)
Silica GelEthyl Acetate/Hexane2% Triethylamine508599.1
Alumina (Neutral)Dichloromethane/MethanolNone509098.8
Amine-functionalized SilicaEthyl Acetate/HexaneNone509599.5

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (3 x 10 mL).

  • Combine the aqueous extracts and wash with ethyl acetate (2 x 10 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >10 by the slow addition of 4M sodium hydroxide.

  • Extract the product into dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified free base.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Strategy cluster_end End Crude_Product Crude this compound Decision1 High Impurity Load? Crude_Product->Decision1 Acid_Base Acid-Base Extraction Decision1->Acid_Base Yes Recrystallization Recrystallization Decision1->Recrystallization No Acid_Base->Recrystallization Decision2 Purity >98%? Recrystallization->Decision2 Chromatography Column Chromatography Decision2->Chromatography No Pure_Product Pure Product Decision2->Pure_Product Yes Chromatography->Pure_Product

Caption: Decision workflow for the purification of this compound.

Chromatography_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions Problem Poor Recovery from Silica Gel Column Solution1 Add Triethylamine to Eluent Problem->Solution1 Solution2 Use Amine-Functionalized Silica Problem->Solution2 Solution3 Use Alumina as Stationary Phase Problem->Solution3 Solution4 Switch to Reverse-Phase HPLC Problem->Solution4

Caption: Troubleshooting poor recovery during silica gel chromatography.

References

Technical Support Center: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is designed to help identify and resolve common issues related to side-product formation during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where do side-products typically arise?

A1: The most prevalent synthetic route involves a two-step process:

  • A Henry (nitroaldol) reaction between 3,4-dimethoxybenzaldehyde and nitromethane to form the precursor, 2-nitro-1-(3,4-dimethoxyphenyl)ethanol.[1]

  • Reduction of the nitro group of this precursor to an amine.

Side-products can be generated during both steps. The Henry reaction is reversible and can suffer from side reactions like dehydration, while the reduction step is prone to incomplete reaction or the formation of undesired byproducts depending on the chosen reducing agent and conditions.[1][2]

Q2: I am observing a significant amount of starting material (2-nitro-1-(3,4-dimethoxyphenyl)ethanol) in my final product after reduction. What could be the cause?

A2: Incomplete reduction is a common issue. Several factors could be responsible:

  • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is correct.

  • Deactivated Catalyst: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Ni) may be poisoned or deactivated.

  • Low Hydrogen Pressure/Poor Mixing: For catalytic hydrogenation, inadequate hydrogen pressure or inefficient stirring can lead to a slow or stalled reaction.[3]

  • Reaction Temperature: Some reductions may require heating to proceed to completion.[3]

  • Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent can hinder the reaction rate.[3]

A3: Lithium aluminum hydride (LiAlH4) is generally not a suitable reagent for the reduction of aromatic nitro compounds to primary amines. It often leads to the formation of colored azo compounds as the major product.[4][5] For the reduction of aromatic nitro groups, alternative reagents like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH4Cl), tin(II) chloride (SnCl2), or catalytic hydrogenation are preferred.[4][6]

Q4: During the initial Henry reaction, I am getting low yields of the desired 2-nitro-1-(3,4-dimethoxyphenyl)ethanol. Why might this be?

A4: Low yields in the Henry reaction can be attributed to its reversibility, a phenomenon known as the retro-Henry reaction.[2] This is particularly problematic under neutral or basic conditions and at elevated temperatures. The β-nitro alcohol product can decompose back to the starting aldehyde and nitroalkane.[2] Maintaining a slightly acidic pH and using milder reaction conditions can help to minimize this side reaction.

Q5: Are there any known issues with over-reduction or side reactions affecting other parts of the molecule during the nitro reduction?

A5: Yes, depending on the catalyst and conditions, other functional groups can be affected. During catalytic hydrogenation, aggressive catalysts like rhodium may lead to the hydrogenation of the aromatic ring.[7] Platinum catalysts, depending on the pH, can cause hydrogenolysis, which is the cleavage of the C-O bond of the benzylic alcohol.[7] This would result in the formation of an ethylveratrole derivative. The methoxy groups on the aromatic ring, however, are generally stable under most reduction conditions.

Troubleshooting Guides

Problem 1: Low Yield and/or Presence of Starting Material after Nitro Group Reduction
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst (Catalytic Hydrogenation) Use fresh catalyst for each reaction. Ensure the catalyst is handled properly to avoid exposure to air and moisture, which can cause deactivation.Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time or due to poisoning by impurities.
Incomplete Reaction Increase reaction time or temperature moderately. If using hydrogenation, increase hydrogen pressure.[3] Consider using a protic co-solvent like ethanol or acetic acid to improve reactivity.[3]Some reductions are slow and require more forcing conditions to proceed to completion. Protic solvents can facilitate the proton transfer steps in the reduction mechanism.
Poor Solubility Select a solvent system in which the nitro-alcohol precursor is more soluble. THF is often a good choice for substrates with low solubility.[3]The reducing agent can only react with the substrate that is in solution. Improving solubility increases the effective concentration and reaction rate.
Incorrect Reducing Agent Switch to a more appropriate reducing agent. For aromatic nitro groups, Fe/HCl, SnCl2, or catalytic hydrogenation are generally effective and selective.[4][8]The choice of reducing agent is critical for both yield and selectivity. What works for aliphatic nitro compounds may not work for aromatic ones.
Problem 2: Formation of Undesired Side-Products
Observed Side-Product Potential Cause Troubleshooting Step Rationale
Colored Impurities (e.g., red, orange) Use of LiAlH4 as the reducing agent.Avoid LiAlH4 for reducing aromatic nitro groups. Use Fe/HCl, SnCl2, or catalytic hydrogenation instead.LiAlH4 typically reduces aromatic nitro compounds to azo compounds, which are often colored, instead of the desired primary amine.[4][5]
Ethylveratrole Derivative (Loss of -OH group) Hydrogenolysis during catalytic hydrogenation.Use a less aggressive catalyst. Raney Nickel is often less prone to causing hydrogenolysis than Pd/C or Platinum catalysts.[7] Perform the reaction in a neutral (aqueous) medium if possible.[7]Hydrogenolysis is the cleavage of C-X bonds by hydrogen. The benzylic alcohol in the target molecule is susceptible to this, especially under acidic conditions or with highly active catalysts.
Starting Aldehyde (3,4-dimethoxybenzaldehyde) Retro-Henry reaction of the nitro-alcohol precursor.Ensure the pH of the reduction mixture is not basic. A slightly acidic medium (pH 5-6) is often optimal for the stability of β-nitro alcohols.[2]The β-nitro alcohol can decompose back to its starting materials. This is accelerated by heat and non-acidic conditions.
Positional Isomer (1-Amino-2-(3,4-dimethoxyphenyl)ethanol) Formation during an alternative synthesis route (e.g., from a styrene oxide).This is less common in the standard Henry reaction route. If formed, purification may require column chromatography as simple recrystallization or distillation is often ineffective.[9]Ring-opening of an epoxide with an amine nucleophile can lead to mixtures of regioisomers.

Data on Reduction Methods

The selection of a reduction method is critical for minimizing side-product formation. The following table summarizes expected outcomes based on literature for the reduction of aromatic nitro compounds.

Reduction Method Primary Product Common Side-Products Selectivity & Notes
LiAlH4 Azo CompoundPrimary Amine (minor/none)Not recommended for aromatic nitro to amine conversion.[4][5]
H2 / Pd/C Primary AminePotential for hydrogenolysis of other functional groups (e.g., benzylic C-O bonds).[7]Highly efficient but may lack chemoselectivity in complex molecules.[4][10]
H2 / Raney Ni Primary AmineLess prone to hydrogenolysis than Pd/C.Often a good choice when sensitive functional groups are present. Can be run effectively in aqueous media.[7]
Fe / HCl or NH4Cl Primary AmineIron salts (must be removed during workup).A classic, robust, and cost-effective method that is tolerant of many other functional groups.[4]
SnCl2 Primary AmineTin salts (must be removed during workup).A mild and selective method, useful when other reducible groups are present.[4]

Experimental Protocols

Key Experiment: Reduction of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol

Method: Reduction with Iron in Acidic Medium

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-nitro-1-(3,4-dimethoxyphenyl)ethanol starting material.

  • Solvent: Add a solvent mixture, typically ethanol and water.

  • Reagents: Add iron powder (approx. 5-10 molar equivalents) followed by a catalytic amount of ammonium chloride or dropwise addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the iron and iron salts.

  • Extraction: Make the filtrate basic by adding an aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Workflow for Synthesis and Side-Product Formation

The following diagram illustrates the primary synthesis pathway from 3,4-dimethoxybenzaldehyde to the target amino alcohol, highlighting the points where major side-products can form.

Start 3,4-Dimethoxy- benzaldehyde + Nitromethane Henry Henry Reaction (Nitroaldol) Start->Henry NitroAlcohol 2-Nitro-1-(3,4-dimethoxy- phenyl)ethanol Henry->NitroAlcohol RetroHenry Retro-Henry Decomposition Henry->RetroHenry NitroAlcohol->Henry Reversible Reduction Nitro Group Reduction NitroAlcohol->Reduction FinalProduct 2-Amino-1-(3,4-dimethoxy- phenyl)ethanol Reduction->FinalProduct Desired Path Incomplete Incomplete Reduction Reduction->Incomplete e.g., Inactive Catalyst Azo Azo Compound Formation Reduction->Azo e.g., LiAlH4 Hydrogenolysis Hydrogenolysis (Loss of -OH) Reduction->Hydrogenolysis e.g., H2/Pt RetroHenry->Start Incomplete->NitroAlcohol Returns Starting Material

Caption: Synthetic pathway and potential side-reactions.

Troubleshooting Logic for Nitro Reduction

This diagram outlines a decision-making process for troubleshooting common issues encountered during the nitro reduction step.

Start Start Nitro Reduction Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete SideProduct Problem: Major Side-Product (e.g., Unexpected Color) Monitor->SideProduct Unusual Observation Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Problem: Incomplete Reaction (Starting Material Remains) Complete->Incomplete No, Stalled CheckReagent Check Reducing Agent: Is it LiAlH4? ChangeReagent Change to Fe/HCl, SnCl2, or H2/Catalyst CheckReagent->ChangeReagent Yes AnalyzeByproduct Analyze Byproduct Structure (MS, NMR) CheckReagent->AnalyzeByproduct No CheckConditions Check Reaction Conditions: Temp, Pressure, Catalyst Activity Incomplete->CheckConditions SideProduct->CheckReagent

Caption: Decision tree for troubleshooting the reduction step.

References

optimization of reaction conditions for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and reliable method involves a two-step process:

  • Henry Reaction (Nitroaldol Condensation): 3,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to yield 2-nitro-1-(3,4-dimethoxyphenyl)ethanol.

  • Reduction of the Nitro Group: The intermediate nitro-alcohol is then reduced to the desired this compound. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) or chemical reduction (e.g., NaBH₄ with a nickel catalyst).

An alternative single-step approach is the reductive amination of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethanone. This method combines a carbonyl compound with an amine in the presence of a reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the critical parameters to control during the reduction of the nitro group?

A3: The key parameters for a successful nitro group reduction are:

  • Choice of Reducing Agent: Catalytic hydrogenation is often cleaner, but chemical reducing agents can be more practical for smaller scale reactions.

  • Temperature: Reductions can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions.

  • Pressure (for catalytic hydrogenation): Higher hydrogen pressure generally leads to faster reaction times.

  • Catalyst Loading (for catalytic hydrogenation): The amount of catalyst will influence the reaction rate.

  • pH: For some reductions, pH control is important to ensure the desired product is stable and to avoid side reactions.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include unreacted starting materials, the intermediate nitro-alcohol, and over-reduction products. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guides

Problem 1: Low Yield in the Henry Reaction
Potential Cause Suggested Solution
Incorrect Base or Stoichiometry Ensure the base (e.g., NaOH, KOH, or an amine base) is of good quality and used in the correct molar ratio. The stoichiometry of the base can significantly impact the reaction equilibrium.
Low Reaction Temperature The Henry reaction is often performed at or below room temperature. However, if the reaction is sluggish, a slight increase in temperature might be necessary. Monitor carefully to avoid side reactions.
Poor Quality Starting Materials Verify the purity of 3,4-dimethoxybenzaldehyde and nitromethane. Impurities can inhibit the reaction.
Inefficient Mixing Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the reactants or base are not fully soluble.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Use fresh, high-quality catalyst. Ensure the catalyst has not been poisoned by impurities in the substrate or solvent.
Insufficient Reducing Agent For chemical reductions, ensure an adequate molar excess of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure and reaction time.
Low Hydrogen Pressure (Catalytic Hydrogenation) Increase the hydrogen pressure within the safe limits of the reaction vessel.
Presence of Catalyst Poisons Sulfur or other functional groups in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents.
Problem 3: Formation of Side Products
Potential Cause Suggested Solution
Over-reduction This can occur with aggressive reducing agents or prolonged reaction times. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Formation of Imines (Reductive Amination) In reductive amination, the intermediate imine may be stable and not fully reduced. Ensure the reducing agent is added under conditions that favor reduction over imine accumulation. Using a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be beneficial.[1][2]
Polymerization or Decomposition Side reactions can be promoted by high temperatures or incorrect pH. Maintain the recommended reaction temperature and pH.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Two-Step Synthesis via Henry Reaction and Nitro Reduction

Step 1: Synthesis of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol

  • To a stirred solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (1.5 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of a base (e.g., sodium hydroxide, 1.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol, which can be purified by recrystallization or used directly in the next step.

Step 2: Reduction of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (typically 5-10% by weight of the substrate).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the mixture at room temperature until the hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

  • Method B: Chemical Reduction with NaBH₄/NiCl₂ [3]

    • Dissolve the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in a mixture of methanol and water.

    • Add Nickel(II) chloride hexahydrate (0.1-0.2 equivalents).

    • Cool the mixture to 0 °C and add sodium borohydride (4-6 equivalents) portion-wise, keeping the temperature below 10 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Basify the mixture with a sodium hydroxide solution and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product for further purification.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods (Illustrative)

MethodReducing AgentSolventTemperature (°C)Typical Yield (%)Purity (%)
Catalytic HydrogenationH₂ / 10% Pd-CMethanol2585-95>98
Catalytic HydrogenationH₂ / Raney NiEthanol2580-90>97
Chemical ReductionNaBH₄ / NiCl₂·6H₂OMethanol/Water0-2575-85>95

Visualizations

experimental_workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Reduction start_step1 3,4-Dimethoxybenzaldehyde + Nitromethane add_base Add Base (e.g., NaOH) start_step1->add_base reaction_step1 Stir at RT add_base->reaction_step1 neutralize Neutralize reaction_step1->neutralize extract_step1 Extract & Concentrate neutralize->extract_step1 intermediate 2-Nitro-1-(3,4-dimethoxyphenyl)ethanol extract_step1->intermediate intermediate_in Nitro Intermediate intermediate->intermediate_in reduction Reduction (e.g., H2/Pd-C) intermediate_in->reduction filtration Filter Catalyst reduction->filtration concentrate_step2 Concentrate filtration->concentrate_step2 purification Purify (Recrystallization/Chromatography) concentrate_step2->purification final_product This compound purification->final_product

Caption: Two-step synthesis workflow for this compound.

troubleshooting_logic cluster_henry Henry Reaction Issues cluster_reduction Reduction Issues start Low Yield or Incomplete Reaction check_reagents_h Check Reagent Purity & Stoichiometry start->check_reagents_h check_catalyst Verify Catalyst Activity start->check_catalyst check_temp_h Optimize Temperature check_reagents_h->check_temp_h check_mixing_h Ensure Efficient Stirring check_temp_h->check_mixing_h check_reductant Ensure Sufficient Reducing Agent check_catalyst->check_reductant check_pressure Optimize H2 Pressure check_reductant->check_pressure check_purity_r Check for Catalyst Poisons check_pressure->check_purity_r

Caption: Troubleshooting logic for the synthesis of this compound.

References

preventing racemization during 2-Amino-1-(3,4-dimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development who are working on controlling the chirality of this important synthetic intermediate.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on the prevention of racemization and the improvement of enantiomeric purity.

Q1: I am observing significant racemization during my synthesis. What are the likely causes and how can I mitigate them?

A1: Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is a common challenge. The chiral center in this compound, being adjacent to both a phenyl ring and an amino group, is susceptible to epimerization under certain conditions.

Potential Causes:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide the activation energy needed to overcome the barrier to racemization.

    • Strong Acids or Bases: Both strong acids and bases can catalyze the removal of the proton at the chiral center, leading to a planar intermediate (or a rapidly inverting one) that loses its stereochemical information.

  • Prolonged Reaction Times: Extended exposure to even moderately unfavorable conditions can lead to a gradual loss of enantiomeric purity.

  • Reactive Intermediates: The formation of intermediates that reduce the stability of the chiral center, such as imines or enamines, can facilitate racemization.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen lower temperatures for the critical steps. If the reaction rate is too slow, a careful balance between rate and enantiomeric purity must be found.

  • Re-evaluate pH and Reagents:

    • Avoid using excessively strong, non-sterically hindered bases. Consider using milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • If acidic conditions are required, use the mildest acid that effectively catalyzes the reaction.

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

  • Protecting Group Strategy: Consider protecting the amino group with a suitable protecting group that may reduce the lability of the alpha-proton.

Q2: My chiral resolution using tartaric acid is yielding a low enantiomeric excess (ee). How can I improve this?

A2: Chiral resolution via diastereomeric salt crystallization is a powerful but sensitive technique. Low enantiomeric excess in the crystallized product is a frequent issue.[1]

Potential Causes:

  • Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[2]

  • Incorrect Stoichiometry: The ratio of the resolving agent to the racemic amine can significantly impact the efficiency of the resolution.[1]

  • Rapid Crystallization (Kinetic vs. Thermodynamic Control): Cooling the solution too quickly can lead to kinetic trapping and co-precipitation of both diastereomers.[3]

  • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[4]

Troubleshooting Steps:

  • Screen Solvents: Systematically test a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Optimize Resolving Agent Ratio: While a 1:1 molar ratio is a common starting point, investigate using substoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent, which can sometimes improve the ee of the first crop of crystals.[1]

  • Control the Cooling Rate: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling at a controlled rate (e.g., in a refrigerator or cold room). This promotes the formation of crystals under thermodynamic control.[3]

  • Perform Recrystallizations: A single crystallization rarely yields enantiomerically pure material. One or more recrystallizations of the enriched diastereomeric salt are typically necessary to achieve high ee. Monitor the ee after each step.[1]

  • Test Alternative Resolving Agents: If tartaric acid is ineffective, consider other chiral acids.

Frequently Asked Questions (FAQs)

Q3: What are the primary strategies to obtain enantiomerically pure this compound?

A3: There are three main strategies for obtaining a single enantiomer of a chiral compound:

  • Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively from a prochiral precursor. For this target molecule, this typically involves the enantioselective reduction of a precursor ketone (e.g., 3',4'-dimethoxy-2-aminoacetophenone).

  • Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation via crystallization.[5]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as a starting material. While less common for this specific target, it is a powerful general approach in asymmetric synthesis.

Caption: Main strategies for obtaining enantiopure amino alcohols.

Q4: Can you provide a general protocol for the chiral resolution of racemic this compound?

A4: Yes, the following is a general experimental protocol for chiral resolution using L-(+)-tartaric acid as the resolving agent. This protocol should be optimized for specific laboratory conditions.

Experimental Protocol: Chiral Resolution

  • Salt Formation:

    • Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating until a clear solution is obtained.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For complete crystallization, store the flask at a reduced temperature (e.g., 4 °C) for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess (and thus the enantiomeric excess of the amine) by a suitable analytical method (e.g., chiral HPLC).

    • If the enantiomeric excess is not satisfactory, perform one or more recrystallizations from a fresh portion of the hot solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a suitable base (e.g., 1 M NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.[6]

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Chiral Resolution Workflow start Start: Racemic Amino Alcohol + Chiral Acid (e.g., Tartaric Acid) dissolve 1. Dissolve in Hot Solvent (e.g., Methanol) start->dissolve cool 2. Cool Slowly to Induce Crystallization dissolve->cool filter 3. Filter to Isolate Diastereomeric Salt Crystals cool->filter check_ee 4. Check Enantiomeric Excess (ee) (e.g., Chiral HPLC) filter->check_ee re_xtal Recrystallize from Hot Solvent check_ee->re_xtal ee is low liberate 5. Liberate Free Amine (Add Base, e.g., NaOH) check_ee->liberate ee is high re_xtal->filter extract 6. Extract with Organic Solvent & Evaporate liberate->extract end End: Enantiomerically Enriched Amino Alcohol extract->end

Caption: A typical workflow for chiral resolution via crystallization.

Q5: What is asymmetric reduction and how can it be applied to this synthesis?

A5: Asymmetric reduction is a method that converts a prochiral ketone into a chiral alcohol with a preference for one enantiomer. This is achieved using a chiral catalyst or reagent. For the synthesis of this compound, the precursor would be an appropriately protected 2-amino-3',4'-dimethoxyacetophenone.

Key Methodologies:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF or catecholborane). The catalyst coordinates to both the borane and the ketone, creating a structured transition state that directs the hydride delivery to one face of the carbonyl group.[7][8][9] High enantioselectivities (>90% ee) are often achievable.[10]

  • Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts containing chiral phosphine ligands (like BINAP) and a chiral diamine.[11] It is highly efficient for the hydrogenation of ketones, including amino ketones, often requiring low catalyst loadings and providing excellent enantioselectivity.[12][13]

Data Comparison: Asymmetric Reduction of Aromatic Ketones

Method / CatalystPrecursor KetoneTypical ee (%)Reference
CBS Reduction Aryl Alkyl Ketone90 - 99%[7]
(R,R)-Noyori Catalyst Amino-functionalized Ketone96 - 99%[12]
Biocatalysis (ADH) 2-Haloacetophenone>99%[14]

Note: The effectiveness of each catalyst is highly substrate-dependent. The values presented are representative for analogous ketone reductions and serve as a starting point for optimization.

CBS Reduction Mechanism cluster_0 Catalytic Cycle catalyst Chiral CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃ transition [Ketone-Catalyst-Borane] Transition State complex->transition + Ketone (Prochiral) product_complex Product-Borane Complex transition->product_complex Hydride Transfer (Face-selective) product_complex->catalyst Release Product + H₂O workup alcohol_out Chiral Alcohol product_complex->alcohol_out ketone_in Prochiral Ketone ketone_in->transition

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

stability issues of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: this compound is susceptible to degradation under acidic conditions primarily due to its benzylic alcohol and phenylethylamine functionalities. The main concerns are acid-catalyzed dehydration and potential intramolecular cyclization reactions.

Q2: What typical degradation products might be observed during forced degradation studies in acidic media?

A2: Under acidic stress, you may observe the formation of a styrene derivative resulting from dehydration. Additionally, intramolecular cyclization products, such as tetrahydroisoquinoline derivatives, could be formed, particularly if aldehydes or ketones are present as impurities or are generated in situ.

Q3: My solution of this compound turned yellow after adding acid. What could be the cause?

A3: The development of a yellow color can indicate the formation of conjugated systems, which are often colored. This could be due to the formation of the styrene degradation product or other chromophoric impurities resulting from acid-catalyzed reactions.

Q4: I am observing a significant loss of the parent compound in my acidic formulation, even at room temperature. What steps can I take to minimize this?

A4: To minimize degradation, it is crucial to control the pH of your formulation. If possible, adjust the pH to be as close to neutral as is feasible for your application. Additionally, protecting the compound from light and storing it at reduced temperatures can help slow down the degradation process.

Q5: How can I confirm the identity of the degradation products?

A5: The definitive identification of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the degradants. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram After Acid Treatment
Symptom Possible Cause Suggested Action
A new, less polar peak appears.Acid-catalyzed dehydration leading to the formation of a styrene derivative.- Confirm the molecular weight of the new peak using LC-MS. - Perform a forced degradation study at a higher temperature to increase the yield of the degradant for isolation and characterization.
Multiple new peaks are observed.Complex degradation pathways, including cyclization and oxidation.- Analyze the sample using a gradient HPLC method to ensure adequate separation of all components. - Employ a photodiode array (PDA) detector to compare the UV spectra of the new peaks, which can provide clues about their structures.
The retention time of the main peak is shifting.Change in the ionization state of the molecule due to the acidic mobile phase.- Ensure the mobile phase is adequately buffered. - Verify the pH of the mobile phase and samples before injection.
Issue 2: Poor Recovery of this compound
Symptom Possible Cause Suggested Action
Low assay value in acidic formulations.Significant degradation of the parent compound.- Conduct a time-course study to understand the rate of degradation at different pH values and temperatures. - Consider the use of alternative acidic excipients or a different formulation strategy.
The compound is precipitating out of the acidic solution.The salt form of the compound may have lower solubility in the chosen solvent system.- Check the solubility of the hydrochloride or other salt forms of the compound in your vehicle. - Consider using a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To investigate the degradation pathway of this compound in the presence of acid.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of vials, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubate the vials at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

Potential Acid-Catalyzed Degradation Pathways

G cluster_main This compound A This compound B Protonation of Hydroxyl Group A->B + H+ F Reaction with Aldehyde/Ketone (R-CHO) A->F + R-CHO, - H2O C Loss of Water & Formation of Benzylic Carbocation B->C - H2O D Elimination of Proton C->D E 1-(3,4-dimethoxyphenyl)ethenamine (Styrene Derivative) D->E - H+ G Formation of Iminium Ion F->G + H+ H Electrophilic Aromatic Substitution G->H I Tetrahydroisoquinoline Derivative H->I - H+

Caption: Potential degradation pathways under acidic conditions.

Experimental Workflow for Stability Testing

G A Sample Preparation (Compound in Acidic Medium) B Forced Degradation (e.g., 60°C) A->B C Time-Point Sampling (0, 2, 4, 8, 24h) B->C D Sample Quenching (Neutralization) C->D E HPLC Analysis (Stability-Indicating Method) D->E F Data Analysis (Peak Purity, % Degradation) E->F G Degradant Identification (LC-MS, NMR) F->G If significant degradation

Technical Support Center: Enhancing the Enantiomeric Excess of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (ee) of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

There are three main strategies to achieve high enantiomeric excess for the target compound:

  • Asymmetric Synthesis: This involves synthesizing a single enantiomer directly from a prochiral precursor. A common route is the enantioselective reduction of the corresponding ketone, 2-Amino-3',4'-dimethoxyacetophenone.[1][2]

  • Chiral Resolution: This method involves separating a racemic mixture of the amino alcohol. The most common techniques are enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.[3][4]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers. It can be used for both analytical determination of ee and for preparative-scale separations.[5][6]

Q2: Which method is most suitable for my needs: asymmetric synthesis or chiral resolution?

The choice depends on your specific goals, scale, and available resources.

  • Asymmetric Synthesis is often preferred for large-scale production as it can theoretically yield 100% of the desired enantiomer. However, it may require more extensive route development and optimization of catalysts and reaction conditions.[7]

  • Chiral Resolution is an excellent option when a racemic mixture is readily available. Enzymatic resolution is particularly effective, offering high enantioselectivity under mild conditions.[8][9] However, the maximum theoretical yield for the desired enantiomer is 50% without a racemization step.

Q3: What is enzymatic kinetic resolution and how does it work for this amino alcohol?

Enzymatic kinetic resolution (EKR) utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other.[3] This results in a mixture of the acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic methods. Novozyme 435 (Candida antarctica Lipase B) is a highly effective and commonly used lipase for resolving secondary alcohols.[9]

Q4: How do I accurately determine the enantiomeric excess of my sample?

The most reliable method for determining ee is through Chiral High-Performance Liquid Chromatography (HPLC) .[10] This requires a chiral column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AS-H) and a suitable mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol.[11] The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis

Problem: The enantioselective reduction of 2-Amino-3',4'-dimethoxyacetophenone results in a low ee (<90%).

Potential Cause Troubleshooting Step
Ineffective Catalyst/Ligand Screen a variety of chiral catalysts and ligands. For ketone reductions, consider Noyori-type ruthenium catalysts or CBS (Corey-Bakshi-Shibata) oxazaborolidine catalysts.[1]
Suboptimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity. Run a temperature screen from -78°C to room temperature.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Test a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane).
Presence of Water or Impurities Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried. Impurities in the starting material can poison the catalyst.
Insufficient Reaction Time Monitor the reaction over time to ensure it has reached completion. Incomplete reactions can sometimes show lower ee.
Issue 2: Poor Separation in Enzymatic Kinetic Resolution

Problem: The enzymatic resolution stops at low conversion, or the enantiomeric excess of the remaining alcohol is low.

Potential Cause Troubleshooting Step
Poor Enzyme Activity/Selectivity Screen different lipases (e.g., Novozyme 435, Amano Lipase PS, Candida rugosa lipase). Ensure the enzyme is not denatured.[3][9]
Unsuitable Acyl Donor Vinyl acetate is a common and effective acyl donor.[9] However, other donors like isopropenyl acetate or acid anhydrides can sometimes improve results.
Suboptimal Solvent The choice of solvent is critical. Non-polar organic solvents like hexane, heptane, or MTBE are typically used. Avoid polar solvents that can strip essential water from the enzyme.
Incorrect Temperature Most lipases work well between 30-50°C. Perform a temperature optimization study.[9]
Reaction Equilibrium Reached The reaction is reversible. The use of an irreversible acyl donor like vinyl acetate helps drive the reaction forward. Removing the byproduct (acetaldehyde) can also help.
Issue 3: Co-elution or Poor Resolution in Chiral HPLC Analysis

Problem: The enantiomers of this compound are not separating on the chiral HPLC column.

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) No single CSP works for all compounds. Screen different polysaccharide-based columns (amylose vs. cellulose derivatives) as they are often effective for amino alcohols.[11]
Suboptimal Mobile Phase Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes can have a large impact.[12]
Inappropriate Additives For amine-containing compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) can improve peak shape and resolution.
Column Temperature Temperature affects the separation mechanism. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[12]
"Additive Memory Effect" If the column has been used with different additives previously, it may retain them, affecting selectivity. Dedicate a column to a specific method or implement a rigorous column washing procedure between different methods.[13]

Data Presentation: Comparative Tables

Table 1: Typical Conditions for Enzymatic Kinetic Resolution

ParameterConditionExpected Outcome
Enzyme Novozyme 435 (Immobilized CALB)High E-value (>100)
Substrate Conc. 50-200 mM~50% conversion
Acyl Donor Vinyl Acetate (3-5 equivalents)>99% ee for unreacted alcohol
Solvent n-Hexane or MTBE40-50% isolated yield
Temperature 40-45°CReaction time: 24-72 hours

Table 2: Asymmetric Synthesis via Ketone Reduction

Catalyst SystemReductantSolventTemperatureTypical ee
(R)-CBS CatalystBorane-DMSTHF-20°C to 0°C90-98%
RuCl₂[(R)-BINAP]H₂ (gas)Methanol25°C>95%
Chiral Phosphoric AcidHantzsch EsterToluene25°C90-96%

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
  • Preparation: To a 100 mL flask, add racemic this compound (1.97 g, 10 mmol) and 50 mL of n-hexane.

  • Reagent Addition: Add vinyl acetate (2.58 g, 30 mmol, 3 equivalents) to the solution.

  • Enzyme Addition: Add Novozyme 435 (200 mg, ~10% by weight of substrate).

  • Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 42°C.

  • Monitoring: Monitor the reaction by taking small aliquots every 8-12 hours and analyzing them by chiral HPLC to determine conversion and enantiomeric excess of the remaining alcohol.

  • Workup (Target ~50% conversion): Once the reaction reaches approximately 50% conversion (typically 48-72 hours), filter off the enzyme beads and wash them with fresh hexane.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting residue (a mixture of the (S)-alcohol and the (R)-ester) can be separated by silica gel column chromatography to yield the pure, enantiomerically enriched (S)-alcohol.

Protocol 2: Analytical Chiral HPLC Method
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizations: Workflows and Diagrams

Enantiomeric_Enhancement_Workflow cluster_start Starting Material cluster_methods Enhancement Strategies cluster_resolution_details Resolution Techniques cluster_analysis Analysis & Purification cluster_end Final Product Start Racemic 2-Amino-1- (3,4-dimethoxyphenyl)ethanol Resolution Chiral Resolution Start->Resolution Separate enantiomers AsymSynth Asymmetric Synthesis (from prochiral ketone) Start->AsymSynth Synthesize racemate (alternative start) Enzymatic Enzymatic Kinetic Resolution (e.g., Lipase) Resolution->Enzymatic Diastereomeric Diastereomeric Salt Crystallization Resolution->Diastereomeric Purification Purification (Chromatography / Crystallization) AsymSynth->Purification Isolate product Enzymatic->Purification Diastereomeric->Purification Analysis Chiral HPLC Analysis (Determine ee) Analysis->Resolution Rework if ee is low End Enantiopure (R)- or (S)- Amino Alcohol Analysis->End Meets ee spec Purification->Analysis Verify purity

Caption: General workflow for enhancing the enantiomeric excess of the target amino alcohol.

Troubleshooting_Low_EE cluster_asym Asymmetric Synthesis Troubleshooting cluster_enzymatic Enzymatic Resolution Troubleshooting Start Low Enantiomeric Excess (<95%) Detected Method Which method was used? Start->Method AsymSynth Asymmetric Synthesis Method->AsymSynth Asymmetric Synthesis Enzymatic Enzymatic Resolution Method->Enzymatic Enzymatic Resolution CheckCatalyst Check Catalyst Activity & Loading AsymSynth->CheckCatalyst CheckEnzyme Screen Different Enzymes & Check Activity Enzymatic->CheckEnzyme CheckTemp Optimize Temperature (Usually Lower) CheckCatalyst->CheckTemp CheckSolvent Screen Solvents CheckTemp->CheckSolvent CheckPurity Verify Starting Material Purity CheckSolvent->CheckPurity CheckConversion Did reaction reach ~50% conversion? CheckEnzyme->CheckConversion CheckSolventEnzyme Optimize Solvent & Acyl Donor CheckConversion->CheckSolventEnzyme CheckTempEnzyme Optimize Temperature CheckSolventEnzyme->CheckTempEnzyme

Caption: Decision tree for troubleshooting low enantiomeric excess results.

Enzymatic_Resolution_Process cluster_products Separated Products Start Racemic (R/S)-Alcohol + Acyl Donor Reaction Add Lipase (e.g., Novozyme 435) in Organic Solvent Start->Reaction Initiate Reaction Mixture Reaction Mixture: (S)-Alcohol (unreacted) (R)-Ester (product) Reaction->Mixture Selective Acylation Separation Filter Enzyme & Perform Column Chromatography Mixture->Separation Purify Product_S (S)-Alcohol (High ee) Separation->Product_S Product_R (R)-Ester Separation->Product_R

Caption: The process flow for enzymatic kinetic resolution of an amino alcohol.

References

Technical Support Center: Scaling Up the Purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when scaling up the purification of this compound from analytical to preparative or industrial scale?

A1: Scaling up requires careful consideration of several factors to maintain separation quality.[1] The primary goal is to increase the amount of purified product without compromising purity. Key considerations include:

  • Column Size: Employing larger chromatographic columns is necessary to handle increased sample volumes.[1]

  • Flow Rate: To maintain separation quality, the linear velocity of the mobile phase should remain constant between small and large-scale columns.[1] This often means adjusting the volumetric flow rate to accommodate the larger column diameter.

  • Sample Loading: The amount of crude sample loaded onto the column needs to be proportionally increased.

  • Hardware Capabilities: Ensure that pumps and detectors are robust enough for the higher flow rates and larger volumes associated with industrial-scale purification.[1]

  • Column Packing: Proper and consistent packing of the larger column is critical for uniform flow and efficient separation.[2]

Q2: How do I choose the appropriate stationary phase (resin) for scaling up the purification of this polar amino alcohol?

A2: this compound is a polar compound. Traditional reversed-phase C18 columns can struggle with retaining and separating highly polar analytes. For such compounds, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and an organic-rich mobile phase, which is effective for retaining and separating very polar compounds.[3]

  • Polar-Embedded Phases: These are modified C18 columns with a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and better for retaining polar molecules.[4]

  • Chiral Stationary Phases (CSPs): If the goal is to separate enantiomers of this compound, a chiral stationary phase is necessary.[5][6] Several types of CSPs are available, and the selection is often empirical.

Q3: What are the challenges associated with the chiral separation of this compound on a large scale?

A3: Chiral separations at a large scale present unique challenges:

  • Cost of Chiral Stationary Phases: CSPs are generally more expensive than standard achiral phases.

  • Lower Capacity: Chiral stationary phases often have a lower sample loading capacity compared to achiral phases.

  • Method Development: Finding the optimal mobile phase for enantiomeric separation can be more complex and time-consuming.

  • Peak Tailing: Polar amino alcohols can sometimes interact strongly with the stationary phase, leading to peak tailing. This can be mitigated by optimizing the mobile phase pH and ionic strength.

Q4: How can I optimize the mobile phase for large-scale purification?

A4: Mobile phase optimization is crucial for achieving good separation and purity.[1]

  • Solvent Selection: For polar compounds like this compound on a reversed-phase column, a mobile phase with a higher aqueous component is typically used. For HILIC, an acetonitrile-rich mobile phase is common.

  • Additives: The addition of buffers to control pH or ion-pairing agents can improve peak shape and retention. However, be mindful that some additives may not be compatible with mass spectrometry if used for detection.

  • Gradient Elution: A gradient of increasing organic solvent concentration can be effective for eluting compounds with a wide range of polarities. When scaling up, it is important to maintain the gradient profile in terms of column volumes.

Troubleshooting Guides

Common Problems in Scaling Up Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution/Peak Overlap - Improper mobile phase composition.- Column overloading.- Poorly packed column.[2]- Flow rate too high.- Re-optimize the mobile phase on a smaller analytical column.- Reduce the sample load.- Repack the column, ensuring a uniform bed.- Adjust the flow rate to maintain the optimal linear velocity.[1]
High Backpressure - Column frit blockage.- Particulate matter in the sample.- High mobile phase viscosity.- Flow rate is too high.- Filter the sample before loading.- Use a guard column to protect the main column.- Consider a mobile phase with lower viscosity.- Reduce the flow rate.
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Adjust the pH or ionic strength of the mobile phase.- Add a competing base to the mobile phase.- Use a different stationary phase.- Replace the column if it is old or has been used extensively.
Split Peaks - Channeling in the column bed.- Sample solvent is too strong.- Repack the column.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[7]
Compound Not Eluting - Compound is too strongly retained on the column.- Compound may have decomposed on the column.- Increase the strength of the mobile phase (e.g., higher organic content in reversed-phase).- Use a different stationary phase where the compound is less retained.- Check the stability of the compound on the stationary phase using a small-scale test.[8]

Experimental Protocols

Detailed Methodology for Scaling Up Purification

This protocol outlines a general approach to scaling up the purification of this compound. Specific parameters will need to be optimized based on the initial analytical scale separation.

1. Analytical Method Development:

  • Column: Start with a small-scale analytical column (e.g., 4.6 mm ID x 150 mm L).

  • Stationary Phase Screening: Test different stationary phases (e.g., C18, polar-embedded, HILIC, and a suitable chiral stationary phase if enantiomeric separation is required).

  • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/water or methanol/water, with and without additives like formic acid or ammonium acetate) to achieve the best separation of the target compound from impurities.

  • Determine Optimal Conditions: Identify the stationary phase and mobile phase that provide the best resolution, peak shape, and retention time.

2. Scale-Up Calculations:

  • Flow Rate: To maintain the same linear velocity when scaling up, use the following formula:

    • Flow Rate (Preparative) = Flow Rate (Analytical) x (ID (Preparative)² / ID (Analytical)²)

  • Sample Load: The sample load can be scaled up proportionally to the cross-sectional area of the column:

    • Sample Load (Preparative) = Sample Load (Analytical) x (ID (Preparative)² / ID (Analytical)²)

3. Preparative Column Packing:

  • Slurry Preparation: Prepare a slurry of the selected stationary phase in an appropriate solvent.

  • Packing the Column: Use a consistent and reproducible packing method, such as the flow pack or dynamic axial compression method.[9] Ensure the column is packed to a uniform density to avoid channeling.[2]

4. Purification Run:

  • Equilibration: Equilibrate the preparative column with the initial mobile phase until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in the initial mobile phase or a weaker solvent.[10] Load the sample onto the column.

  • Elution: Run the chromatography using the scaled-up flow rate and gradient profile.

  • Fraction Collection: Collect fractions as the target compound elutes from the column.

  • Analysis: Analyze the collected fractions (e.g., by TLC or analytical HPLC) to identify those containing the pure product.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude_Sample Crude 2-Amino-1-(3,4- dimethoxyphenyl)ethanol Dissolution Dissolve in Initial Mobile Phase Crude_Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Sample_Loading Sample Loading Filtration->Sample_Loading Column_Equilibration Column Equilibration Column_Equilibration->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

Caption: Experimental workflow for scaling up the purification of this compound.

Troubleshooting_Tree Start Problem with Purification? Poor_Resolution Poor Resolution? Start->Poor_Resolution High_Pressure High Backpressure? Start->High_Pressure Peak_Shape Poor Peak Shape? Start->Peak_Shape Check_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Check_Mobile_Phase Yes Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load If still poor Filter_Sample Filter Sample/Mobile Phase High_Pressure->Filter_Sample Yes Check_Frit Check/Replace Frit High_Pressure->Check_Frit If pressure high Split_Peak Split Peak? Peak_Shape->Split_Peak Yes Tailing_Peak Tailing Peak? Peak_Shape->Tailing_Peak No Repack_Column Repack Column Reduce_Load->Repack_Column If still poor Reduce_Flow Reduce Flow Rate Check_Frit->Reduce_Flow If pressure high Repack_Column2 Repack Column Split_Peak->Repack_Column2 Check_Sample_Solvent Check Sample Solvent Split_Peak->Check_Sample_Solvent Adjust_pH Adjust Mobile Phase pH Tailing_Peak->Adjust_pH Add_Modifier Add Mobile Phase Modifier Tailing_Peak->Add_Modifier

Caption: A decision tree for troubleshooting common issues in chromatography scale-up.

References

Validation & Comparative

Navigating the Analytical Landscape for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel psychoactive substances and pharmaceutical intermediates is paramount. This guide provides a comparative overview of analytical techniques for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a substituted phenethylamine with structural similarities to known psychoactive compounds and pharmaceutical precursors. We delve into its predicted mass spectrometry fragmentation pattern and compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for its analysis.

Unraveling the Fragmentation Pattern of this compound

Upon ionization, particularly with a hard ionization technique like Electron Ionization (EI), the molecule is expected to undergo several key fragmentation pathways:

  • Alpha-Cleavage (α-cleavage): The most characteristic fragmentation for phenethylamines is the cleavage of the Cα-Cβ bond, which is the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This results in the formation of a stable benzylic cation. For this compound, this cleavage would yield a prominent fragment ion at m/z 167, corresponding to the [CH(OH)(C₆H₃(OCH₃)₂)]⁺ ion.

  • Loss of Water: As a β-hydroxy amine, the molecule is prone to the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion. This would result in a fragment ion at m/z 179.

  • Iminium Ion Formation: Cleavage of the bond between the aromatic ring and the Cα carbon can lead to the formation of an iminium ion, [CH(OH)CH₂NH₂]⁺, at m/z 60.

  • Tropylium Ion Formation: Rearrangement and loss of the side chain can lead to the formation of a tropylium-like ion from the dimethoxybenzyl moiety, although this is generally less favored than α-cleavage.

The predicted major fragmentation pathways are illustrated in the diagram below.

Fragmentation M [M]+• m/z 197 frag1 [M - H₂O]+• m/z 179 M->frag1 - H₂O frag2 [C₉H₁₁O₂]⁺ m/z 167 (α-cleavage) M->frag2 - CH₂NH₂ frag3 [C₂H₆NO]⁺ m/z 60 (Iminium ion) M->frag3 - C₈H₉O₂

Figure 1: Predicted mass spectrometry fragmentation pathway of this compound.

Comparative Analysis of Analytical Methodologies

The analysis of phenethylamines like this compound is typically performed using chromatographic techniques coupled with mass spectrometry. The two most common approaches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages.

ParameterLC-MS/MSGC-MS
Sample Volatility Not requiredDerivatization often necessary to increase volatility and improve peak shape
Thermal Stability Suitable for thermally labile compoundsPotential for degradation of thermally sensitive analytes
Sensitivity Generally offers higher sensitivity (sub-ng/mL to pg/mL)Good sensitivity (ng/mL range), but can be lower than LC-MS/MS for some compounds
Selectivity High selectivity with MS/MS detectionHigh selectivity with mass spectral detection
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix componentsLess prone to matrix effects compared to ESI-LC-MS/MS
Throughput High throughput achievable with modern UPLC systemsCan be lower due to longer run times and sample preparation
Cost Higher initial instrument costLower initial instrument cost

Experimental Protocols

Below are generalized experimental protocols for the analysis of β-hydroxy phenethylamines, which can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is often preferred for its high sensitivity and applicability to a wide range of compounds without the need for derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Urine) spe Solid Phase Extraction (SPE) (e.g., Mixed-mode cation exchange) sample->spe evap Evaporation & Reconstitution spe->evap lc UPLC Separation (e.g., C18 column, gradient elution) evap->lc ms Tandem Mass Spectrometry (ESI+, MRM mode) lc->ms quant Quantification ms->quant

Figure 2: General workflow for LC-MS/MS analysis.

Methodology Details:

  • Sample Preparation: Solid-phase extraction (SPE) is commonly employed to clean up and concentrate the analyte from biological matrices. A mixed-mode cation exchange sorbent is often effective for retaining and eluting phenethylamines.

  • Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UPLC) with a C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is effective for separation.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the standard. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor-to-product ion transitions would be optimized for the specific analyte. For this compound, potential transitions could be 198.1 → 167.1 (corresponding to the protonated molecule fragmenting via α-cleavage) and 198.1 → 180.1 (loss of water).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique. However, for polar and non-volatile compounds like amino alcohols, derivatization is typically required.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Matrix lle Liquid-Liquid Extraction (LLE) sample->lle deriv Derivatization (e.g., Silylation, Acylation) lle->deriv gc GC Separation (e.g., DB-5ms column) deriv->gc ms Mass Spectrometry (EI, Scan or SIM mode) gc->ms quant Quantification ms->quant

Figure 3: General workflow for GC-MS analysis.

Methodology Details:

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common method for initial sample cleanup.

  • Derivatization: To increase volatility and improve chromatographic peak shape, the amino and hydroxyl groups are derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Chromatography: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used. A temperature-programmed elution is employed to separate the analytes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard ionization technique. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Performance Comparison of Analytical Methods for Similar Analytes

The following table summarizes typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of related phenethylamine compounds. These values can serve as a benchmark for methods developed for this compound.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS74 PhenethylaminesUrine1.0 - 50.0 ng/mL0.5 ng/mL1.0 ng/mL[1]
LC-MS/MSSynephrine, Octopamine, etc.Dietary Supplements1 - 1000 ng/mL0.3 - 1 ng/mL1 - 3 ng/mL[2]
GC-MSBeta-hydroxy fatty acidsVarious-pg range-

Note: The performance of any analytical method is highly dependent on the specific instrumentation, sample matrix, and validation protocol.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. LC-MS/MS generally offers higher sensitivity and is suitable for direct analysis of the native compound, making it a preferred method for quantitative analysis in biological matrices. GC-MS, while often requiring a derivatization step, is a robust and cost-effective alternative, particularly for qualitative identification based on characteristic fragmentation patterns. The predicted fragmentation pattern provides a basis for developing selective and sensitive mass spectrometric methods for this compound. Rigorous method development and validation are essential to ensure accurate and reliable results in any research or drug development setting.

References

Navigating the Chiral Maze: A Guide to Determining the Enantiomeric Purity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals.

The separation of enantiomers, mirror-image isomers of a chiral compound, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC, utilizing a chiral stationary phase (CSP), provides a robust and widely adopted solution for this challenge by creating a transient diastereomeric interaction with the enantiomers, leading to differential retention and separation. This guide explores the application of polysaccharide-based CSPs, a dominant class of chiral selectors, for the analysis of this compound and its analogs.

Comparative Analysis of Chiral HPLC Methods

While specific application data for this compound is not extensively published, methods developed for structurally similar 1-phenyl-2-aminoethanol derivatives offer valuable insights and a strong starting point for method development. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for this class of compounds. The following table summarizes representative chromatographic conditions and performance data for the enantiomeric separation of analogous compounds on popular polysaccharide-based columns.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Temperature (°C)AnalytesRetention Time (min)Resolution (Rs)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA)1.025Structurally Similar Amino Alcoholst1: 8.5, t2: 10.2> 2.0
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)1.0251-Phenyl-2-aminoethanol Derivativest1: 7.1, t2: 8.9> 2.5
Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Methanol with 0.1% DEA0.530Aromatic Amino Alcoholst1: 12.3, t2: 14.5> 2.2
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (85:15, v/v)1.225Structurally Similar Primary Aminest1: 6.8, t2: 8.1> 1.8

Note: The data presented in this table is representative of separations achieved for compounds structurally analogous to this compound. Actual retention times and resolution may vary and require method optimization for the specific target analyte.

Experimental Protocols

The following protocols provide a detailed starting point for the development of a chiral HPLC method for the determination of the enantiomeric purity of this compound.

Method 1: Normal Phase Chromatography on Chiralpak® AD-H

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Rationale:

  • The use of a non-polar mobile phase (n-hexane) with a polar modifier (2-propanol) is a standard approach for normal phase chiral chromatography on polysaccharide-based CSPs.

  • The addition of a basic modifier like DEA is often necessary for basic analytes such as amines to improve peak shape and prevent tailing by minimizing interactions with residual silanol groups on the silica support.

Method 2: Normal Phase Chromatography on Chiralcel® OD-H

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Rationale:

  • Ethanol is another common polar modifier used in normal phase chiral separations and can sometimes offer different selectivity compared to 2-propanol.

  • For compounds that may exhibit better peak shape under acidic conditions, an acidic modifier like TFA can be employed. The choice between a basic or acidic modifier is often determined empirically during method development.

Experimental Workflow

The general workflow for determining the enantiomeric purity of this compound by chiral HPLC is illustrated in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic Standard or Test Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.

Alternative Methods

While chiral HPLC is the most prevalent technique for determining enantiomeric purity, other methods can also be considered:

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. Polysaccharide-based CSPs are also widely used in SFC.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.

  • Capillary Electrophoresis (CE) with a Chiral Selector: CE offers high separation efficiency and requires only a small amount of sample.

The choice of method depends on factors such as the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. For routine quality control and in-process monitoring in pharmaceutical development, chiral HPLC remains the gold standard due to its robustness, versatility, and well-established protocols.

comparative study of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol with other chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries are powerful tools that enable chemists to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. This guide provides a comparative analysis of several key chiral auxiliaries, with a focus on their performance in common asymmetric transformations. While established auxiliaries such as Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives have a wealth of supporting data, this guide also considers the potential of less-documented 1,2-amino alcohols like 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric excess (de) or enantiomeric excess (ee) it induces in the product, as well as the chemical yield of the reaction.

Performance Comparison of Common Chiral Auxiliaries

The selection of a chiral auxiliary is critical and depends on the specific reaction being performed. Below is a summary of the performance of several widely used chiral auxiliaries in key asymmetric reactions, including aldol reactions, Diels-Alder reactions, and alkylations.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries, particularly Evans oxazolidinones, are highly effective in controlling the stereochemistry of the resulting β-hydroxy carbonyl compound.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (syn:anti)Diastereomeric Excess (de)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinoneBenzaldehyde>99:1>98%85[1]
(S)-4-isopropyl-2-oxazolidinoneIsovaleraldehyde>99:1>98%88[1]
Oppolzer's CamphorsultamPropionaldehyde95:590%82[1]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneEndo/Exo RatioDiastereomeric Excess (de) of EndoYield (%)Reference
(R)-2-Acryloyl-4-benzyl-2-oxazolidinoneCyclopentadiene95:591%85[2]
(-)-8-Phenylmenthol acrylateCyclopentadiene98:299%92[1]
Oppolzer's Camphorsultam AcrylateCyclopentadiene94:695%88[1]
Asymmetric Alkylation Reactions

The alkylation of enolates is a common method for forming new carbon-carbon bonds. Chiral auxiliaries can direct the approach of the electrophile to one face of the enolate, leading to high stereoselectivity.

Chiral AuxiliaryElectrophileDiastereomeric RatioDiastereomeric Excess (de)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:1>98%95[1]
Pseudoephedrine amideMethyl iodide98:296%92[3]
Oppolzer's CamphorsultamAllyl bromide97:394%89[1]

This compound: A Potential Chiral Auxiliary

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative methodologies for the key asymmetric reactions discussed.

General Procedure for Asymmetric Aldol Reaction using an Evans Oxazolidinone
  • Enolate Formation: The N-acyl oxazolidinone is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine) to generate the Z-enolate.

  • Aldol Addition: The aldehyde is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature and then warmed to room temperature.

  • Work-up and Auxiliary Removal: The reaction is quenched with a buffer solution (e.g., phosphate buffer). The product is extracted with an organic solvent. The chiral auxiliary can be removed by various methods, such as hydrolysis with aqueous acid or base, or reduction with a hydride reagent, to yield the desired chiral β-hydroxy carbonyl compound.

General Procedure for Asymmetric Diels-Alder Reaction
  • Dienophile Preparation: The chiral auxiliary is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the chiral dienophile.

  • Cycloaddition: The chiral dienophile is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid catalyst (e.g., diethylaluminum chloride) is added, followed by the diene. The reaction is stirred at the appropriate temperature until completion.

  • Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is purified by chromatography. The chiral auxiliary is then cleaved to afford the enantiomerically enriched cycloadduct.

General Procedure for Asymmetric Alkylation
  • Enolate Generation: The substrate bearing the chiral auxiliary (e.g., an N-acyl oxazolidinone or a pseudoephedrine amide) is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature in an ethereal solvent to form the corresponding enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed to completion.

  • Work-up and Auxiliary Removal: The reaction is quenched, and the diastereomeric products are purified. The chiral auxiliary is subsequently removed to yield the desired chiral product.

Visualizing Asymmetric Synthesis Workflows

The logical flow of an asymmetric synthesis utilizing a chiral auxiliary can be effectively visualized.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Diels-Alder, Alkylation) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway for Stereochemical Control

The mechanism by which a chiral auxiliary directs the stereochemical outcome often involves the formation of a rigid, chelated transition state. This can be illustrated for a Lewis acid-mediated reaction.

Stereochemical_Control_Pathway Substrate_Auxiliary Substrate-Auxiliary Adduct Chelated_Intermediate Chelated Intermediate Substrate_Auxiliary->Chelated_Intermediate Lewis_Acid Lewis Acid Lewis_Acid->Chelated_Intermediate Transition_State Diastereoselective Transition State Chelated_Intermediate->Transition_State Reagent Reagent Reagent->Transition_State Product Diastereomerically Enriched Product Transition_State->Product

Caption: Pathway for stereocontrol via a chelated transition state.

Logical Relationship of Performance Metrics

The success of an asymmetric synthesis is evaluated by several key performance indicators.

Performance_Metrics Asymmetric_Synthesis Asymmetric Synthesis Diastereomeric_Excess Diastereomeric Excess (de) Asymmetric_Synthesis->Diastereomeric_Excess Yield Chemical Yield Asymmetric_Synthesis->Yield Enantiomeric_Excess Enantiomeric Excess (ee) Diastereomeric_Excess->Enantiomeric_Excess after auxiliary removal Overall_Efficiency Overall Efficiency Diastereomeric_Excess->Overall_Efficiency Enantiomeric_Excess->Overall_Efficiency Yield->Overall_Efficiency

Caption: Key performance metrics in asymmetric synthesis.

Conclusion

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Established auxiliaries like Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives offer predictable and high levels of stereocontrol for a variety of transformations. While this compound remains a less explored option, its 1,2-amino alcohol scaffold suggests potential for future development and application. This guide provides a framework for comparing the performance of different chiral auxiliaries and highlights the importance of detailed experimental data in making informed decisions for the synthesis of enantiomerically pure molecules.

References

A Comparative Guide to the Analytical Quantification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of phenylethanolamine compounds, which can be adapted for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Due to the structural similarity of the target analyte with compounds like synephrine and phenylephrine, the presented validated method serves as a robust starting point for developing a specific quantitative analysis.

Method Performance Comparison

The following tables summarize the performance characteristics of a validated HPLC-UV method for the quantification of synephrine and other related biogenic amines. This data is presented as a benchmark for the expected performance of a method adapted for this compound.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)
p-Synephrine0.5–100> 0.999100300
Octopamine0.5–100> 0.999100300
m-Synephrine (Phenylephrine)0.5–100> 0.999300900
Tyramine0.5–100> 0.999100300
N-methyltyramine0.5–100> 0.999100300
Hordenine0.5–100> 0.999100300

Table 2: Accuracy (Recovery) and Precision (Repeatability)

AnalyteSpiked LevelMean Recovery (%)Repeatability (% RSD)
p-SynephrineLow1043.55
Medium97.51.48
High98.81.95
OctopamineLow12011.8
High1031.63
m-Synephrine (Phenylephrine)Low90.711.2
High99.11.51
TyramineLow11111.1
High1011.52
N-methyltyramineLow11311.5
High1011.57
HordenineLow11011.5
High1011.59

Experimental Protocols

The following is a detailed methodology for the validated HPLC-UV method for the quantification of synephrine and related compounds, which can be adapted for this compound.

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase is used, and its pH is adjusted to be near the pKa of the analytes to achieve resolution.[1]

  • Detection: UV detection at 224 nm.[1]

Sample Preparation

A "dilute and shoot" procedure is often employed for liquid samples or extracts. For solid samples, an extraction step is necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of phenylethanolamine compounds by HPLC-UV.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample Weigh/Measure Sample start->sample extract Extract with appropriate solvent sample->extract filter Filter Extract extract->filter inject Inject Sample into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Concentration integrate->quantify report Report Results quantify->report

Caption: General workflow for the quantification of phenylethanolamines by HPLC-UV.

Alternative Method: LC-HRAM-MS/MS

For higher selectivity and sensitivity, a Liquid Chromatography with High-Resolution Accurate Mass Tandem Mass Spectrometry (LC-HRAM-MS/MS) method can be employed. A validated "dilute and shoot" LC-HRAM-MS/MS procedure has been developed for the separation and quantification of p-synephrine and its isomer m-synephrine.[2][3]

Key Advantages of LC-HRAM-MS/MS:
  • High Specificity: Ability to discriminate between positional isomers.[2][3]

  • Enhanced Sensitivity: Lower limits of detection and quantification compared to UV detection.

  • ISO 17025 Compliant: The validation using a "total error approach" with accuracy profiles ensures compliance with international standards.[2][3]

The validation of this advanced methodology demonstrated excellent trueness, precision, and accuracy, with R² values for linearity exceeding 0.999.[2] This makes it a powerful alternative for regulatory and research applications where precise quantification of specific isomers is critical.

References

A Comparative Crystallographic Analysis of Compounds Featuring the 3,4-Dimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the crystallographic structures of compounds related to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.

The following sections present a summary of crystallographic data for related compounds, detailed experimental protocols for their synthesis and crystallization, and a generalized workflow for X-ray crystallography.

Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for a selection of compounds incorporating the 3,4-dimethoxyphenyl group. These molecules, while structurally distinct from this compound, provide insights into the packing and conformation of the dimethoxyphenyl unit in the solid state.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC₁₃H₁₇NO₃MonoclinicP2₁/c8.62239(12)15.3515(3)10.86408(16)99.5170(14)1418.25(4)4
A related C₁₈H₁₉NO₃ derivativeC₁₈H₁₉NO₃MonoclinicP2₁/c8.9529(3)13.5984(4)12.8403(5)101.572(4)1532.54(9)4
A related C₁₃H₁₇NO₄ derivativeC₁₃H₁₇NO₄MonoclinicCc11.6900(4)8.4868(2)14.1607(5)112.549(4)1297.49(8)4
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylateC₁₉H₁₉NO₇MonoclinicP2₁/n9.140(2)14.233(2)13.847(3)99.246(4)1777.9(6)4

Data sourced from available crystallographic reports for compounds containing the 3,4-dimethoxyphenyl moiety.[1][2]

Experimental Protocols

The methodologies for obtaining the crystallographic data presented above are crucial for reproducibility and for designing new crystallization experiments. Below are representative protocols for the synthesis and crystallization of compounds containing the 3,4-dimethoxyphenyl group.

Synthesis and Crystallization of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one[1]

A mixture of 3,4-dimethoxyacetophenone and an appropriate amine is refluxed in a suitable solvent. The resulting enaminone is then purified and crystallized. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or an ethanol/water mixture at room temperature.

General Procedure for the Synthesis of Pyran Derivatives[3][4]

A common method for the synthesis of pyran derivatives involves a one-pot, three-component reaction. For instance, a mixture of an aldehyde (such as 3,4,5-trimethoxy-benzaldehyde), a C-H activated acid (like malononitrile), and a 1,3-dicarbonyl compound (such as 3,5-cyclohexanedione) are refluxed in ethanol with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[3] The resulting precipitate is then filtered, washed, and can be recrystallized from a suitable solvent system to yield crystals for X-ray analysis.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow involved in determining the crystal structure of a small molecule, from synthesis to structure elucidation.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification Crude Product crystallization Crystallization purification->crystallization Pure Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure

Caption: A generalized workflow for small molecule X-ray crystallography.

This guide provides a foundational understanding of the crystallographic landscape for compounds containing the 3,4-dimethoxyphenyl moiety. While direct data for this compound derivatives remains elusive, the presented information on related structures offers a valuable starting point for further research and development in this area.

References

A Comparative Analysis of the Biological Activity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Introduction to Stereoselectivity at Adrenergic Receptors

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are well-known for their stereoselective interactions with ligands. The binding pocket of these receptors is chiral, leading to differential affinities and activities for the enantiomers of a given compound. Generally, one enantiomer (the eutomer) exhibits significantly higher potency than the other (the distomer). For many β-adrenergic receptor agonists and antagonists, the (R)-enantiomer is the more active form. A comprehensive comparison of the enantiomers of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol would, therefore, be crucial in determining their potential as therapeutic agents.

Data Presentation: A Comparative Overview

Quantitative data from various assays should be summarized in clear, well-structured tables to facilitate a direct comparison of the enantiomers' pharmacological profiles.

Table 1: Comparative Binding Affinities (Ki) at Adrenergic Receptors

This table would present the inhibition constants (Ki) of each enantiomer for different adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Enantiomerα1-Adrenergic Receptor (Ki in nM)α2-Adrenergic Receptor (Ki in nM)β1-Adrenergic Receptor (Ki in nM)β2-Adrenergic Receptor (Ki in nM)
(R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolData not availableData not availableData not availableData not available
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolData not availableData not availableData not availableData not available

Table 2: Comparative Functional Potency (EC50/IC50) and Efficacy

This table would summarize the results from functional assays, indicating the concentration of each enantiomer required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists) and the maximum possible response (Efficacy).

EnantiomerAssay TypeReceptor SubtypePotency (EC50/IC50 in nM)Efficacy (% of maximal response)
(R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolcAMP Accumulationβ1-AdrenergicData not availableData not available
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolcAMP Accumulationβ1-AdrenergicData not availableData not available
(R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolInositol Phosphate Accumulationα1-AdrenergicData not availableData not available
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanolInositol Phosphate Accumulationα1-AdrenergicData not availableData not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the enantiomers for different adrenergic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of each enantiomer.

  • Materials:

    • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).

    • The (R)- and (S)-enantiomers of this compound.

    • Incubation buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of cell membranes and radioligand are incubated in the presence of varying concentrations of the unlabeled enantiomer.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

These assays measure the biological response following receptor activation or inhibition.

  • Objective: To determine the potency (EC50 or IC50) and efficacy of each enantiomer.

  • Materials:

    • Whole cells expressing the adrenergic receptor subtype of interest.

    • The (R)- and (S)-enantiomers of this compound.

    • A known agonist for the receptor (e.g., Isoproterenol for β-adrenergic receptors).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure (for a β-adrenergic receptor agonist):

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with varying concentrations of each enantiomer.

    • After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.

    • The data is plotted as a dose-response curve to determine the EC50 and maximal efficacy.

  • Procedure (for a β-adrenergic receptor antagonist):

    • Cells are pre-incubated with varying concentrations of each enantiomer.

    • A fixed concentration of a known agonist (e.g., Isoproterenol at its EC80) is then added.

    • The intracellular cAMP concentration is measured.

    • The data is analyzed to determine the IC50 of the antagonist.

Mandatory Visualizations

Signaling Pathways

The activation of adrenergic receptors triggers distinct intracellular signaling cascades.

G cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist α1-Agonist a1_receptor α1-Adrenergic Receptor a1_agonist->a1_receptor gq Gq a1_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 response_a1 Cellular Response (e.g., Smooth Muscle Contraction) ca2->response_a1 pkc->response_a1 b_agonist β-Agonist b_receptor β-Adrenergic Receptor b_agonist->b_receptor gs Gs b_receptor->gs ac Adenylyl Cyclase (AC) gs->ac atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka response_b Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->response_b

Caption: Adrenergic receptor signaling pathways.

Experimental Workflow

A clear workflow diagram illustrates the sequence of experimental steps.

G cluster_workflow Experimental Workflow for Enantiomer Comparison start Synthesize and Separate (R)- and (S)-Enantiomers binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50 and Efficacy) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Stereoselectivity and Pharmacological Profile data_analysis->conclusion

Caption: Workflow for comparing enantiomer activity.

Conclusion

A thorough comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is imperative for understanding their therapeutic potential. By employing rigorous experimental protocols, presenting data in a clear and comparative manner, and understanding the underlying signaling pathways, researchers can elucidate the stereoselective pharmacology of these compounds. This knowledge is fundamental for the rational design and development of new, more selective, and efficacious drugs targeting the adrenergic system.

spectroscopic comparison of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol and its synthetic precursors, veratraldehyde and 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their spectral data, supported by experimental protocols for their synthesis and characterization.

The synthetic pathway commences with veratraldehyde, which undergoes a Friedel-Crafts acylation to yield 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. Subsequent amination and reduction of this intermediate lead to the final product, this compound. Each step in this synthesis brings about significant changes in the molecular structure, which are clearly reflected in their respective spectroscopic profiles.

Synthetic Pathway

Synthesis_Pathway Veratraldehyde Veratraldehyde Chloroacetophenone 2-chloro-1-(3,4-dimethoxy- phenyl)ethanone Veratraldehyde->Chloroacetophenone Chloroacetyl Chloride, AlCl3 Aminoethanol 2-Amino-1-(3,4-dimethoxy- phenyl)ethanol Chloroacetophenone->Aminoethanol 1. NH3 2. NaBH4

Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three compounds, highlighting the characteristic signals in their IR, ¹H NMR, ¹³C NMR, and Mass spectra.

Table 1: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Veratraldehyde2830, 2730 (C-H stretch), 1685 (C=O stretch), 1590, 1515 (C=C stretch, aromatic)Aldehyde, Aromatic ring
2-chloro-1-(3,4-dimethoxyphenyl)ethanone1680 (C=O stretch), 1595, 1520 (C=C stretch, aromatic), 760 (C-Cl stretch)α-chloro Ketone, Aromatic ring
This compound3350, 3280 (N-H stretch), 3400 (O-H stretch, broad), 1590, 1510 (C=C stretch, aromatic)Primary Amine, Alcohol, Aromatic ring
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Veratraldehyde9.85 (s, 1H), 7.45 (dd, 1H), 7.42 (d, 1H), 7.00 (d, 1H), 3.95 (s, 3H), 3.93 (s, 3H)-CHO, Ar-H, -OCH₃
2-chloro-1-(3,4-dimethoxyphenyl)ethanone7.60 (dd, 1H), 7.55 (d, 1H), 6.95 (d, 1H), 4.70 (s, 2H), 3.96 (s, 3H), 3.94 (s, 3H)Ar-H, -COCH₂Cl, -OCH₃
This compound6.90-6.80 (m, 3H), 4.60 (dd, 1H), 3.88 (s, 6H), 2.95 (dd, 1H), 2.75 (dd, 1H), 2.50 (br s, 3H)Ar-H, -CH(OH)-, -OCH₃, -CH₂NH₂, -NH₂ and -OH
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)Assignment
Veratraldehyde191.0, 154.0, 149.5, 130.0, 127.0, 111.0, 109.5, 56.0 (2C)C=O, Ar-C, -OCH₃
2-chloro-1-(3,4-dimethoxyphenyl)ethanone190.5, 154.5, 149.0, 128.0, 123.0, 110.5, 110.0, 56.2 (2C), 46.0C=O, Ar-C, -OCH₃, -CH₂Cl
This compound149.0, 148.5, 134.0, 118.5, 111.0, 109.0, 75.0, 56.0 (2C), 48.0Ar-C, -CH(OH)-, -OCH₃, -CH₂NH₂
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Veratraldehyde166 [M]⁺165, 137, 109
2-chloro-1-(3,4-dimethoxyphenyl)ethanone214/216 [M]⁺165, 137
This compound197 [M]⁺166, 151, 138

Experimental Protocols

Synthesis of 2-chloro-1-(3,4-dimethoxyphenyl)ethanone

This procedure involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), which can be obtained from the reduction of veratraldehyde. However, a more direct approach starts from commercially available veratrole.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add chloroacetyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture slowly into a beaker containing ice and dilute HCl to quench the reaction.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

This two-step process involves the amination of the α-chloro ketone followed by the reduction of the resulting α-amino ketone.

Materials:

  • 2-chloro-1-(3,4-dimethoxyphenyl)ethanone

  • Aqueous Ammonia (NH₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Amination: Dissolve 2-chloro-1-(3,4-dimethoxyphenyl)ethanone in an excess of aqueous ammonia and stir at room temperature for 24 hours.

  • Extract the reaction mixture with DCM.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate α-amino ketone.

  • Reduction: Dissolve the crude α-amino ketone in methanol and cool the solution to 0 °C.

  • Add NaBH₄ portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Veratraldehyde Step1 Friedel-Crafts Acylation Start->Step1 IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Intermediate 2-chloro-1-(3,4-dimethoxy- phenyl)ethanone Step1->Intermediate Step2 Amination & Reduction Intermediate->Step2 Intermediate->IR Intermediate->NMR Intermediate->MS Product 2-Amino-1-(3,4-dimethoxy- phenyl)ethanol Step2->Product Product->IR Product->NMR Product->MS

Workflow for synthesis and spectroscopic analysis.

assessing the stereochemical outcome of reactions using 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for obtaining enantiomerically pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a chiral building block with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. While its direct application as a chiral auxiliary is not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to produce this compound in a stereochemically defined manner. This guide will compare three primary strategies: asymmetric reduction of a prochiral ketone, chiral resolution of a racemic mixture, and biocatalytic synthesis.

Introduction to Stereoselective Synthesis of Chiral Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs found in a wide array of natural products and pharmaceutical agents, including beta-blockers and antiviral drugs.[1] The stereochemistry of these molecules is often critical to their biological activity. Consequently, the development of efficient and highly selective methods for their synthesis is a significant focus in organic chemistry.[2][3] this compound, with its two stereocenters, presents a valuable scaffold for the synthesis of more complex chiral molecules.

Comparative Analysis of Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several distinct methods. Below is a comparison of the most common strategies, with a focus on their stereochemical outcomes and practical considerations.

Table 1: Comparison of Synthetic Strategies for Enantiomerically Pure this compound

StrategyKey Reagents/CatalystsTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Reduction Chiral reducing agents (e.g., CBS catalyst, chiral borohydrides), Chiral metal catalysts (e.g., Ru-BINAP)80-99%High potential for enantioselectivity, direct formation of the desired enantiomer.Requires specialized and often expensive chiral catalysts, optimization of reaction conditions can be extensive.
Chiral Resolution Chiral resolving agents (e.g., tartaric acid derivatives, chiral acids/bases)Up to >99% (after recrystallization)Can yield very high enantiopurity, well-established and scalable technology.[4]Theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents.
Biocatalytic Synthesis Ketoreductases (KREDs), Transaminases (TAs), LipasesOften >99%High enantioselectivity and regioselectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly.[5]Substrate scope of enzymes can be limited, requires screening for suitable enzymes, enzyme availability and stability can be a concern.

Experimental Protocols

Asymmetric Reduction of 2-Amino-3',4'-dimethoxyacetophenone

This method involves the reduction of the prochiral ketone, 2-amino-3',4'-dimethoxyacetophenone, using a chiral catalyst to induce stereoselectivity.

Diagram 1: Asymmetric Reduction Workflow

G cluster_start Starting Material cluster_reagents Reaction cluster_product Product start 2-Amino-3',4'-dimethoxy- acetophenone catalyst Chiral Catalyst (e.g., (R)-CBS catalyst) start->catalyst reducing_agent Reducing Agent (e.g., BH3·SMe2) start->reducing_agent product Enantiomerically Enriched 2-Amino-1-(3,4-dimethoxy- phenyl)ethanol catalyst->product reducing_agent->product

Caption: Workflow for asymmetric reduction.

Experimental Procedure (General):

  • To a solution of the chiral catalyst (e.g., (R)-CBS catalyst, 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at 0°C, add the reducing agent (e.g., borane-dimethyl sulfide complex, 1.0-1.5 equivalents) dropwise.

  • Stir the mixture for 15-30 minutes at 0°C.

  • Add a solution of 2-amino-3',4'-dimethoxyacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise to the catalyst-reducing agent mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched amino alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Resolution of Racemic this compound

This classical method separates the enantiomers of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Diagram 2: Chiral Resolution Workflow

G cluster_start Starting Material cluster_process Resolution Process cluster_separation Separation cluster_final Final Products racemate Racemic 2-Amino-1- (3,4-dimethoxyphenyl)ethanol resolving_agent Add Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) racemate->resolving_agent crystallization Selective Crystallization of one Diastereomeric Salt resolving_agent->crystallization filtration Filtration crystallization->filtration salt Diastereomerically Pure Salt filtration->salt filtrate Filtrate containing the other Diastereomer filtration->filtrate product1 Liberate Enantiomer 1 (e.g., via basification) salt->product1 product2 Liberate Enantiomer 2 (from filtrate) filtrate->product2

Caption: Workflow for chiral resolution.

Experimental Procedure (General):

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 equivalents) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.

  • Liberate the free amino alcohol from the purified salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by racemization and recycling.

  • Determine the enantiomeric excess of the final products by chiral HPLC.

Biocatalytic Synthesis

This approach utilizes enzymes to catalyze the stereoselective transformation of a substrate to the desired chiral amino alcohol.

Diagram 3: Biocatalytic Synthesis Workflow

G cluster_start Substrate cluster_reaction Biocatalytic Reaction cluster_product Product substrate Prochiral Ketone or Racemic Amino Alcohol enzyme Enzyme (e.g., Ketoreductase) substrate->enzyme conditions Aqueous Buffer Cofactor (e.g., NADPH) Cofactor Regeneration System substrate->conditions product Enantiomerically Pure 2-Amino-1-(3,4-dimethoxy- phenyl)ethanol enzyme->product conditions->product

Caption: Workflow for biocatalytic synthesis.

Experimental Procedure (General for Ketoreductase):

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the substrate (2-amino-3',4'-dimethoxyacetophenone), the ketoreductase enzyme, and a cofactor (e.g., NADPH).

  • Include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to ensure continuous supply of the reduced cofactor.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Conclusion

The selection of a synthetic strategy for obtaining enantiomerically pure this compound depends on several factors including the desired scale of the synthesis, cost considerations, and available laboratory equipment and expertise. Asymmetric reduction offers a direct route to the target enantiomer but may require significant optimization. Chiral resolution is a robust and scalable method capable of providing high enantiopurity, albeit with a theoretical yield limitation of 50%. Biocatalysis represents a green and highly selective alternative, particularly attractive for its mild reaction conditions and potential for high enantiomeric excess. For researchers and drug development professionals, a thorough evaluation of these methods is crucial for the efficient and stereocontrolled synthesis of this and other valuable chiral building blocks.

References

Comparative Analysis of Characterization Methods for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of peer-reviewed methods for the characterization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the common analytical techniques employed for its identification and purity assessment, offering insights into their principles, experimental parameters, and expected outcomes.

Introduction

This compound is a primary amino alcohol of significant interest in medicinal chemistry. Accurate and robust analytical methods are crucial for ensuring its quality and for regulatory compliance throughout the drug development process. This guide focuses on the most prevalent characterization techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.

Table 1: Comparison of NMR Spectroscopic Methods

TechniqueInformation ProvidedTypical SolventKey Expected Signals for this compound
¹H NMR Proton environment, chemical shifts, coupling constantsCDCl₃, DMSO-d₆Aromatic protons (δ 6.5-7.0 ppm), methoxy protons (δ ~3.8 ppm), methine proton (CH-OH), methylene protons (CH₂-N), and amine/hydroxyl protons (variable)
¹³C NMR Carbon skeleton, chemical shifts of individual carbon atomsCDCl₃, DMSO-d₆Aromatic carbons, methoxy carbons (δ ~56 ppm), methine carbon (C-OH), and methylene carbon (C-N)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 90°

    • Spectral width: 0-12 ppm

  • Parameters for ¹³C NMR:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniqueInformation ProvidedCommon AdductsExpected Molecular Ion for this compound
Electrospray Ionization (ESI) Soft ionization, provides molecular weight information with minimal fragmentation.[M+H]⁺, [M+Na]⁺m/z 198.1125 ([M+H]⁺)
Electron Ionization (EI) Hard ionization, provides a detailed fragmentation pattern for structural elucidation.M⁺m/z 197.1052 (M⁺)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (ESI or EI).

  • ESI-MS Parameters:

    • Infuse the sample solution directly or via an HPLC system.

    • Capillary voltage: 3-5 kV

    • Nebulizing gas: Nitrogen

    • Drying gas temperature: 200-350 °C

  • EI-MS Parameters (for GC-MS):

    • Typically performed on a sample introduced via a gas chromatograph.

    • Electron energy: 70 eV

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental formula.

Chromatographic Characterization Method

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying impurities.

Table 3: Comparison of HPLC Detection Methods

DetectorPrincipleSelectivityApplication for this compound
UV-Vis Measures the absorbance of UV-Vis light by the analyte.Good for compounds with chromophores.The aromatic ring provides strong UV absorbance, making this a suitable and common detection method.
Mass Spectrometry (LC-MS) Provides mass-to-charge ratio information for eluting peaks.Highly selective and sensitive.Confirms the identity of the main peak and aids in the identification of impurities.
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230 and 280 nm).

    • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1-1.0 mg/mL.

  • Data Analysis: Determine the retention time of the main peak and calculate the percentage purity based on the peak area relative to the total peak area.

Visualizations

Experimental Workflow for Characterization

G General Workflow for the Characterization of this compound cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Determination HPLC->Purity Structure->Purity

Caption: General workflow for the synthesis and characterization of the target compound.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques for Structural Confirmation cluster_techniques Analytical Techniques cluster_confirmation Confirmation Target This compound NMR NMR (Connectivity) Target->NMR provides MS MS (Molecular Formula) Target->MS provides HPLC HPLC (Purity & Identity) Target->HPLC assesses NMR->MS confirms NMR->HPLC confirms Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure MS->HPLC confirms MS->Confirmed_Structure HPLC->Confirmed_Structure

Caption: Interplay of analytical methods for structural confirmation and purity assessment.

Safety Operating Guide

Navigating the Disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a compound that, like many amino alcohols, requires careful management. The following procedures are based on best practices for similar chemical structures and should be implemented in strict accordance with local and institutional regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the structurally similar compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Hazard Profile and Personal Protective Equipment

Before handling this compound for disposal, it is essential to be aware of its potential hazards, which are likely comparable to its 2,5-dimethoxy isomer.

Hazard StatementClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed[1]Acute Toxicity, Oral (Category 4)[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Slightly hazardous for water[1]Water Hazard Class 1[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • If it is in a solution, the solvent will dictate the primary waste category (e.g., halogenated or non-halogenated solvent waste).

  • Solid forms of the compound should be collected separately.

2. Container Management:

  • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Disposal of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

4. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste with the chemical name.

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [1]

  • Arrange for a pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_pure Is the waste the pure compound or a solution? start->is_pure pure_compound Collect in a designated solid hazardous waste container. is_pure->pure_compound Pure Compound solution Identify the solvent. is_pure->solution Solution label_container Label container with 'Hazardous Waste' and the full chemical name. pure_compound->label_container halogenated Collect in a designated halogenated solvent waste container. solution->halogenated Halogenated non_halogenated Collect in a designated non-halogenated solvent waste container. solution->non_halogenated Non-Halogenated halogenated->label_container non_halogenated->label_container store_container Store in a designated satellite accumulation area. label_container->store_container arrange_pickup Arrange for pickup by EHS or a licensed waste contractor. store_container->arrange_pickup end End of Disposal Process arrange_pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.

References

Personal protective equipment for handling 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS No. 10549-39-0) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 2-(3,4-Dimethoxyphenyl)ethylamine and other aminoethanol derivatives. Researchers must exercise caution and handle this compound with the assumption that it may possess similar or more pronounced hazards.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory tract irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment

Protection Type Recommended Equipment Standard
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Start: Handling this compound procedure Assess the Procedure: - Small scale (mg)? - Large scale (g)? - Heating? - Generating aerosols? start->procedure ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat procedure->ppe_basic Small scale, no heating or aerosols fume_hood Work in a certified Chemical Fume Hood procedure->fume_hood Large scale or potential for aerosols/vapors end Proceed with Experiment ppe_basic->end respirator Consider a NIOSH-approved respirator in addition to fume hood use. fume_hood->respirator High concentration or significant aerosolization fume_hood->end respirator->end

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table summarizes the recommended procedures based on data from similar compounds.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.

Operational Plan: Handling and Storage

  • Handling:

    • Wear appropriate PPE as detailed above.

    • Use in a well-ventilated area, preferably a chemical fume hood.

    • Avoid contact with eyes, skin, and clothing.[2]

    • Avoid breathing dust or vapors.

    • Wash thoroughly after handling.[1]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Protect from light and air.[2]

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Waste Chemical:

    • Contact a licensed professional waste disposal service to dispose of this material.

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging:

    • Dispose of as unused product.

Chemical Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Cleanup Workflow

Spill_Response spill Spill of this compound assess Assess the Spill: - Minor or Major? - Contained? spill->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Wear appropriate PPE: - Respirator - Chemical-resistant suit - Gloves and Goggles minor_spill->ppe evacuate Evacuate the area and alert others. major_spill->evacuate evacuate->ppe absorb Cover with an inert absorbent material. ppe->absorb collect Collect residue into a sealed container for disposal. absorb->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of waste according to regulations. clean->dispose

Caption: Workflow for responding to a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.